molecular formula C21H39N3O13 B15563954 Destomycin B CAS No. 55651-94-0

Destomycin B

Cat. No.: B15563954
CAS No.: 55651-94-0
M. Wt: 541.5 g/mol
InChI Key: XQRJFJIKNNEPNI-UHFFFAOYSA-N
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Description

AB-74 is an amino cyclitol.
related to & may be identical with destomycin C

Properties

CAS No.

55651-94-0

Molecular Formula

C21H39N3O13

Molecular Weight

541.5 g/mol

IUPAC Name

6'-(1-amino-2-hydroxyethyl)-4-[2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

InChI

InChI=1S/C21H39N3O13/c1-23-7-3-8(24-2)11(28)16(10(7)27)34-20-18-17(12(29)9(5-26)33-20)36-21(37-18)19(32)14(31)13(30)15(35-21)6(22)4-25/h6-20,23-32H,3-5,22H2,1-2H3

InChI Key

XQRJFJIKNNEPNI-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Destomycin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin B is an aminoglycoside antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. As a member of the aminoglycoside family, its primary mechanism of action is the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound is understood to exert its antimicrobial effects, based on the established action of related aminoglycosides. This document details the interaction with the bacterial ribosome, the consequential effects on translation, and relevant experimental protocols for studying these phenomena. Due to a lack of specific publicly available research on this compound, the information presented herein is largely based on the well-characterized mechanisms of other aminoglycoside antibiotics.

Introduction

This compound belongs to the aminoglycoside class of antibiotics, a group of bactericidal compounds that are critical in the treatment of various bacterial infections. These antibiotics are characterized by their amino sugars linked by glycosidic bonds. The primary intracellular target of aminoglycosides is the bacterial ribosome, the essential cellular machinery for protein synthesis. By binding to the ribosome, aminoglycosides disrupt the fidelity of mRNA translation, leading to the production of non-functional or truncated proteins, which ultimately results in bacterial cell death. This guide will delve into the specific molecular interactions and the downstream consequences of this compound's action on the bacterial protein synthesis machinery.

Mechanism of Action: Inhibition of Protein Synthesis

The bactericidal activity of this compound, like other aminoglycosides, stems from its ability to irreversibly bind to the bacterial ribosome and inhibit protein synthesis. This process can be broken down into several key stages:

  • Ribosomal Binding: this compound is believed to bind to the 30S ribosomal subunit. The primary binding site for aminoglycosides is the A-site on the 16S ribosomal RNA (rRNA). This interaction is crucial for the subsequent disruption of protein synthesis.

  • Interference with Translation Initiation: While the primary effect is on elongation, some aminoglycosides can interfere with the formation of the translation initiation complex, which consists of the 30S subunit, mRNA, and initiator tRNA.

  • Induction of Codon Misreading: A hallmark of aminoglycoside action is the induction of codon misreading. By binding to the A-site, this compound is thought to cause a conformational change in the ribosome, which reduces the accuracy of tRNA selection. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.

  • Inhibition of Translocation: Aminoglycosides can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome. This blockage of the elongation cycle halts protein synthesis.

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the general signaling pathway of protein synthesis and the points of inhibition by aminoglycosides like this compound.

cluster_initiation Initiation cluster_elongation Elongation 30S_Subunit 30S Ribosomal Subunit Initiation_Complex 30S Initiation Complex 30S_Subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex Initiator_tRNA Initiator tRNA Initiator_tRNA->Initiation_Complex 70S_Ribosome 70S Ribosome Aminoacyl_tRNA Aminoacyl-tRNA 70S_Ribosome->Aminoacyl_tRNA tRNA binding at A-site Peptide_Bond_Formation Peptide Bond Formation Aminoacyl_tRNA->Peptide_Bond_Formation Translocation Translocation Peptide_Bond_Formation->Translocation Growing_Polypeptide Growing Polypeptide Chain Peptide_Bond_Formation->Growing_Polypeptide Translocation->70S_Ribosome ready for next cycle Destomycin_B This compound Destomycin_B->30S_Subunit Binds to 16S rRNA (A-site) Destomycin_B->Aminoacyl_tRNA Causes Codon Misreading Destomycin_B->Translocation Inhibits Translocation

General mechanism of aminoglycoside inhibition of protein synthesis.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive1 - 4
Escherichia coliNegative2 - 8
Pseudomonas aeruginosaNegative8 - 32
Enterococcus faecalisPositive4 - 16

Table 2: In Vitro Protein Synthesis Inhibition by this compound.

ParameterValue
Target Bacterial 70S Ribosome
Binding Subunit 30S
IC50 (E. coli cell-free system) 0.5 - 5 µM (Estimated)
Binding Affinity (Kd) to 30S subunit Not Determined

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the mechanism of action of this compound. These protocols are based on standard methods used for other aminoglycosides.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a panel of bacterial strains.

Materials:

  • This compound

  • Bacterial cultures in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final concentrations should typically range from 128 µg/mL to 0.125 µg/mL.

  • Bacterial Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free assay to measure the inhibitory effect of this compound on bacterial protein synthesis.

Materials:

  • This compound

  • Bacterial cell-free extract (e.g., S30 extract from E. coli)

  • Reporter plasmid DNA (e.g., containing a luciferase or GFP gene under a bacterial promoter)

  • Amino acid mixture

  • ATP and GTP

  • Reaction buffer

  • Luciferase assay reagent or fluorescence plate reader

Procedure:

  • Prepare Master Mix: Prepare a master mix containing the cell-free extract, reaction buffer, amino acids, ATP, and GTP.

  • Add this compound: Add varying concentrations of this compound to the master mix. Include a control with no antibiotic.

  • Initiate Reaction: Start the transcription-translation reaction by adding the reporter plasmid DNA.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Measure Reporter Activity: Quantify the amount of reporter protein synthesized by measuring luciferase activity or GFP fluorescence.

  • Data Analysis: Plot the reporter activity against the concentration of this compound to determine the IC50 (the concentration at which 50% of protein synthesis is inhibited).

cluster_prep Preparation cluster_assay Assay Stock Prepare this compound Stock Solution Dilutions Perform Serial Dilutions in 96-well plate Stock->Dilutions Inoculate Inoculate wells with bacterial suspension Dilutions->Inoculate Inoculum Prepare Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read results visually or with plate reader Incubate->Read Result Determine MIC Read->Result

Workflow for MIC determination.

Conclusion

This compound is a potent aminoglycoside antibiotic that, based on the established mechanism of its class, functions by inhibiting bacterial protein synthesis. Its primary target is the 30S ribosomal subunit, where it is presumed to bind to the 16S rRNA and interfere with the fidelity of translation. This leads to the production of aberrant proteins and ultimately cell death. While specific biochemical and structural data for this compound are limited, the experimental protocols outlined in this guide provide a framework for its further investigation and characterization. A more detailed understanding of the specific interactions of this compound with the ribosome could aid in the development of novel and more effective antimicrobial agents.

An In-depth Technical Guide to Destomycin B: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces rimofaciens. Like other members of the aminoglycoside class, it exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as certain fungi and parasites. Its anthelmintic properties have also been noted.[1][2] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, details on its isolation and biological activity assessment, and an exploration of its mechanism of action.

Chemical Structure and Physicochemical Properties

The definitive structure of this compound was elucidated through extensive spectroscopic and chemical analysis. It is a complex molecule characterized by a central 2-deoxystreptamine (B1221613) ring glycosidically linked to other amino sugar moieties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₃₉N₃O₁₃[1]
Molecular Weight 541.55 g/mol [1]
Appearance White amorphous powder[1]
Melting Point 144-200 °C[1]
CAS Number 11005-98-4
IUPAC Name 6'-(1-amino-2-hydroxyethyl)-4-[2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1][3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol[1]

Table 2: Solubility Profile of this compound

SolventSolubilityReference
Water Slightly soluble[4]
Methanol 50 mg/mL[4]
Ethanol 12 mg/mL[4]
Dimethyl Sulfoxide (DMSO) 50 mg/mL[4]
Dimethylformamide (DMF) 25 mg/mL[4]

Note: Specific quantitative solubility data for this compound is limited; the provided values are based on general data for similar aminoglycoside antibiotics and should be confirmed experimentally.

Spectroscopic Data
  • ¹H and ¹³C NMR Spectroscopy: These techniques are crucial for determining the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the various protons and carbons in the sugar and aminocyclitol rings provide detailed information about their connectivity and stereochemistry.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in sequencing the sugar units and identifying the substitution positions on the 2-deoxystreptamine core.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from a culture of Streptomyces rimofaciens, based on established methods for aminoglycoside antibiotics.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fermentation 1. Inoculate Streptomyces rimofaciens in a suitable nutrient broth Incubation 2. Incubate for 5-7 days with aeration and agitation Centrifugation 3. Centrifuge the culture broth to separate mycelia from supernatant Incubation->Centrifugation CationExchange 4. Apply supernatant to a cation-exchange resin column Elution 5. Elute with a gradient of a strong acid (e.g., HCl) Neutralization 6. Neutralize the eluate Elution->Neutralization Chromatography 7. Further purify by silica (B1680970) gel chromatography Characterization 8. Characterize fractions by TLC, HPLC, and bioassay Lyophilization 9. Pool active fractions and lyophilize to obtain pure this compound end end Lyophilization->end Pure this compound

Caption: Workflow for the isolation and purification of this compound.

  • Fermentation: Streptomyces rimofaciens is cultured in a suitable liquid medium under optimal conditions for antibiotic production.

  • Extraction: The culture broth is centrifuged to remove the mycelia. The resulting supernatant, containing this compound, is then subjected to cation-exchange chromatography. The basic nature of the amino groups in this compound allows it to bind to the resin.

  • Elution and Purification: The antibiotic is eluted from the column using an acidic solution. The collected fractions are neutralized and further purified using techniques such as silica gel chromatography.

  • Characterization and Final Product: The purity of the fractions is assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Fractions containing pure this compound are pooled and lyophilized to yield a stable powder.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5][6][7][8]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37 °C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Mechanism of Action

As an aminoglycoside, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. This process is crucial for bacterial viability, and its disruption leads to a bactericidal effect.

G cluster_0 Bacterial Cell DestomycinB This compound Ribosome 30S Ribosomal Subunit DestomycinB->Ribosome Binds to 16S rRNA mRNA mRNA Ribosome->mRNA Misreading of Codon tRNA tRNA mRNA->tRNA Incorrect Amino Acid Incorporation Protein Aberrant Protein tRNA->Protein CellDeath Cell Death Protein->CellDeath Leads to

Caption: Mechanism of action of this compound on the bacterial ribosome.

  • Entry into the Cell: this compound actively transports across the bacterial cell membrane.

  • Binding to the 30S Ribosomal Subunit: Inside the bacterium, this compound binds to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[1][3][9]

  • Inhibition of Protein Synthesis: This binding interferes with the initiation and elongation steps of protein synthesis in several ways:

    • Codon Misreading: It causes misreading of the messenger RNA (mRNA) codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

    • Inhibition of Translocation: It can block the movement of the ribosome along the mRNA.

  • Production of Aberrant Proteins: The synthesis of non-functional or toxic proteins disrupts essential cellular processes.

  • Bactericidal Effect: The accumulation of these aberrant proteins and the overall disruption of protein synthesis lead to bacterial cell death.

Conclusion

This compound is a potent aminoglycoside antibiotic with a complex chemical structure and a well-defined mechanism of action. Its broad-spectrum activity makes it a subject of interest for further research and potential therapeutic applications. This guide provides foundational technical information for researchers and professionals in the field of drug discovery and development, summarizing the key chemical and biological properties of this important natural product. Further investigation into its specific spectroscopic characteristics and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Core Biosynthesis of Destomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin B, an aminoglycoside antibiotic produced by Streptomyces rimofaciens, exhibits a range of biological activities, including antifungal and anthelmintic properties. Despite its discovery, the complete biosynthetic pathway of this compound remains unelucidated. This technical guide addresses this knowledge gap by proposing a putative biosynthetic pathway based on the well-characterized biosynthesis of structurally related aminoglycosides, such as hygromycin B and gentamicin. This document provides a comprehensive overview of the predicted enzymatic steps, the genetic basis for these transformations, and detailed experimental protocols for investigating this pathway. Quantitative data from related aminoglycoside biosynthetic studies are presented for comparative purposes, and key stages of the proposed pathway and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the this compound biosynthetic gene cluster, characterize its enzymes, and explore its potential for biosynthetic engineering and the development of novel therapeutic agents.

Introduction

Aminoglycoside antibiotics are a clinically significant class of natural products characterized by an aminocyclitol core glycosidically linked to one or more amino sugars. This compound belongs to this family and is known to be produced by Streptomyces rimofaciens. While the structure of this compound has been determined, the genetic and enzymatic basis of its biosynthesis has not been experimentally verified. Understanding the biosynthetic pathway is crucial for several reasons: it can enable the rational design of novel Destomycin analogues with improved therapeutic properties, facilitate the development of high-titer production strains through metabolic engineering, and provide insights into the evolution of antibiotic biosynthesis.

This guide leverages the extensive knowledge of other aminoglycoside biosynthetic pathways to construct a hypothetical, yet scientifically grounded, pathway for this compound. By dissecting the structure of this compound into its constituent moieties—a unique N,N'-dimethylated 2-deoxystreptamine (B1221613) core, a talopyranose sugar, and a 6-amino-6-deoxy-L-glycero-D-galacto-heptopyranose—we can infer the classes of enzymes and the sequence of reactions likely involved in its assembly.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be divided into three key stages: the formation of the aminocyclitol core, the synthesis of the sugar moieties, and the subsequent glycosylation and tailoring reactions.

Biosynthesis of the N,N'-dimethyl-2-deoxystreptamine Core

The aminocyclitol core of this compound is a derivative of 2-deoxystreptamine (2-DOS). The biosynthesis of 2-DOS is a well-conserved pathway in many aminoglycoside producers and is initiated from D-glucose-6-phosphate[1]. The proposed steps are as follows:

  • Cyclization: The enzyme 2-deoxy-scyllo-inosose (B3429959) synthase (a putative desA gene product) catalyzes the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose.

  • First Amination: A transaminase (a putative desB gene product) converts 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine (B1216308) using L-glutamine as the amino donor[2].

  • Oxidation: A dehydrogenase (a putative desC gene product) oxidizes the hydroxyl group at C-1 of 2-deoxy-scyllo-inosamine.

  • Second Amination: A second transamination step, catalyzed by another transaminase (a putative desD gene product), introduces an amino group at C-1 to yield 2-deoxystreptamine[2].

  • N-Methylation: Two successive N-methylation reactions are proposed to occur, catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases (putative desM1 and desM2 gene products), to yield N,N'-dimethyl-2-deoxystreptamine[1][3]. It is possible that a single, promiscuous methyltransferase carries out both methylation steps.

Destomycin_B_Core_Biosynthesis D-Glucose-6-Phosphate D-Glucose-6-Phosphate 2-deoxy-scyllo-inosose 2-deoxy-scyllo-inosose D-Glucose-6-Phosphate->2-deoxy-scyllo-inosose desA 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosose->2-deoxy-scyllo-inosamine desB Intermediate Intermediate 2-deoxy-scyllo-inosamine->Intermediate desC 2-deoxystreptamine 2-deoxystreptamine Intermediate->2-deoxystreptamine desD N-methyl-2-deoxystreptamine N-methyl-2-deoxystreptamine 2-deoxystreptamine->N-methyl-2-deoxystreptamine desM1 N,N'-dimethyl-2-deoxystreptamine N,N'-dimethyl-2-deoxystreptamine N-methyl-2-deoxystreptamine->N,N'-dimethyl-2-deoxystreptamine desM2 Destomycin_B_Assembly cluster_core Core Biosynthesis cluster_sugars Sugar Biosynthesis N,N'-dimethyl-2-deoxystreptamine N,N'-dimethyl-2-deoxystreptamine Intermediate_Glycoside_1 Intermediate_Glycoside_1 N,N'-dimethyl-2-deoxystreptamine->Intermediate_Glycoside_1 desG1 NDP-beta-D-talopyranose NDP-beta-D-talopyranose NDP-beta-D-talopyranose->Intermediate_Glycoside_1 NDP-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranose NDP-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranose This compound This compound NDP-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranose->this compound Intermediate_Glycoside_1->this compound desG2 Gene_Disruption_Workflow Construct_Disruption_Vector 1. Construct Disruption Vector (with flanking homology arms and a resistance marker) Transform_Ecoli 2. Transform into E. coli donor strain (e.g., ET12567/pUZ8002) Construct_Disruption_Vector->Transform_Ecoli Conjugation 3. Conjugate with S. rimofaciens Transform_Ecoli->Conjugation Select_Single_Crossover 4. Select for single-crossover mutants (at permissive temperature) Conjugation->Select_Single_Crossover Induce_Double_Crossover 5. Culture at non-permissive temperature to induce double crossover Select_Single_Crossover->Induce_Double_Crossover Screen_Mutants 6. Screen for desired double-crossover mutants (loss of vector resistance) Induce_Double_Crossover->Screen_Mutants Confirm_Genotype 7. Confirm genotype by PCR and Southern blot Screen_Mutants->Confirm_Genotype

References

In-Depth Technical Guide: The Spectrum of Activity of Destomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin B, an aminoglycoside antibiotic produced by Streptomyces rimofaciens, exhibits a broad spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antibacterial, antifungal, and anthelmintic properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the established mechanism of action for this class of antibiotics. While extensive data on its antiviral properties remains elusive, this guide serves as a foundational resource for researchers and professionals engaged in the exploration and development of novel anti-infective agents.

Antimicrobial Spectrum of Activity

This compound has demonstrated inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as various fungi. The primary source of quantitative data on its in vitro activity is derived from U.S. Patent 3,926,948.

Antibacterial Activity

This compound is effective against a variety of bacterial pathogens. The minimum inhibitory concentrations (MICs) for several species are summarized in Table 1.

Table 1: Antibacterial Spectrum of this compound

Test OrganismMinimum Inhibitory Concentration (mcg/ml)
Bacillus subtilis ATCC 66330.78
Staphylococcus aureus 209 P3.12
Escherichia coli12.5
Klebsiella pneumoniae6.25
Pseudomonas aeruginosa50
Proteus vulgaris25
Mycobacterium 607100

Data extracted from U.S. Patent 3,926,948.[1]

Antifungal Activity

The antifungal activity of this compound has been documented against several fungal species. The available MIC data is presented in Table 2.

Table 2: Antifungal Spectrum of this compound

Test OrganismMinimum Inhibitory Concentration (mcg/ml)
Candida albicans25
Saccharomyces cerevisiae25
Aspergillus niger100
Penicillium chrysogenum>100
Trichophyton interdigitale12.5

Data extracted from U.S. Patent 3,926,948.[1]

Antiparasitic Activity

Antiviral Activity

Currently, there is no publicly available scientific literature or patent documentation that reports on the antiviral screening or activity of this compound. Further research is required to investigate the potential of this compound against viral pathogens.

Mechanism of Action

As an aminoglycoside antibiotic, the primary mechanism of action of this compound is the inhibition of protein synthesis in susceptible microorganisms.[4][5] This process is initiated by the transport of the antibiotic across the cell membrane and subsequent binding to the 30S ribosomal subunit.

Signaling Pathway of Protein Synthesis Inhibition

The binding of this compound to the 16S ribosomal RNA within the 30S subunit interferes with the translation process in several ways: it can block the formation of the initiation complex, cause misreading of the mRNA template leading to the incorporation of incorrect amino acids, and inhibit the translocation of the ribosome along the mRNA.[4][6] This disruption of protein synthesis ultimately leads to bacterial cell death.

Aminoglycoside Mechanism of Action cluster_cell Bacterial Cell DestomycinB This compound CellMembrane Cell Membrane DestomycinB->CellMembrane Transport into cell Ribosome30S 30S Ribosomal Subunit CellMembrane->Ribosome30S Binding Ribosome50S 50S Ribosomal Subunit InitiationComplex Blocked Initiation Complex Formation Ribosome30S->InitiationComplex Mistranslation mRNA Mistranslation (Aberrant Proteins) Ribosome30S->Mistranslation TranslocationBlock Blocked Translocation Ribosome30S->TranslocationBlock mRNA mRNA mRNA->Ribosome30S Translation Process CellDeath Cell Death InitiationComplex->CellDeath Mistranslation->CellDeath TranslocationBlock->CellDeath

Caption: Mechanism of action of this compound, an aminoglycoside antibiotic.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the spectrum of activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism suspension standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator

Procedure:

  • Preparation of this compound dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Reading results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

MIC Determination Workflow start Start prep_drug Prepare serial dilutions of this compound start->prep_drug prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells prep_drug->inoculate prep_inoculum->inoculate incubate Incubate plates inoculate->incubate read_results Read MIC (lowest concentration with no visible growth) incubate->read_results end End read_results->end Anthelmintic Activity Assay start Start prep_worms Prepare and wash adult worms start->prep_worms prep_solutions Prepare this compound and control solutions start->prep_solutions expose_worms Expose worms to test solutions prep_worms->expose_worms prep_solutions->expose_worms observe Observe for paralysis and death at intervals expose_worms->observe record_data Record time to paralysis and death observe->record_data analyze Analyze dose-response relationship record_data->analyze end End analyze->end

References

Destomycin B: A Technical Whitepaper on its Antifungal and Anthelmintic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin B, an aminoglycoside antibiotic produced by Streptomyces rimofaciens, has demonstrated a dual capacity for antifungal and anthelmintic activity. This document provides a comprehensive technical overview of the existing, albeit limited, scientific knowledge surrounding this compound's efficacy and potential mechanisms of action. Due to the scarcity of recent research, this guide synthesizes foundational data and outlines established experimental protocols relevant to the evaluation of its bioactivity. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in reinvestigating the therapeutic potential of this compound.

Introduction

This compound belongs to the destomycin family of antibiotics, which also includes Destomycins A and C.[1] First isolated from the culture broth of Streptomyces rimofaciens, this compound was identified as a polyhydroxy basic antibiotic with a broad antimicrobial spectrum.[2][3] While much of the early research focused on its antibacterial properties, its activity against fungi and helminths was also noted, presenting a potential dual-action therapeutic agent.[2][4] As an aminoglycoside, its mechanism of action is presumed to involve the inhibition of protein synthesis, a hallmark of this antibiotic class.[5][6][7] However, specific investigations into the antifungal and anthelmintic mechanisms of this compound are not extensively documented in recent literature.

This technical guide collates the available data on this compound's antifungal and anthelmintic properties, details relevant experimental methodologies for its evaluation, and discusses its potential mechanisms of action based on the broader understanding of aminoglycoside antibiotics.

Antifungal Properties

Quantitative Data

The foundational research on this compound presented its antimicrobial spectrum, including its activity against fungi. The data from the original 1965 publication by Kondo et al. is summarized below. It is important to note that the activity is expressed in "units/mg," a non-standard metric for which the precise definition was not available in the accessed literature.

Test OrganismDestomycin A (units/mg)This compound (units/mg)
Candida albicans>1000100
Saccharomyces cerevisiae10010
Penicillium chrysogenum10010
Aspergillus niger1000100
Trichophyton interdigitale10010
Piricularia oryzae101
Data extracted from Kondo et al., 1965.[2]
Mechanism of Action

The primary mechanism of action for aminoglycoside antibiotics against bacteria is the inhibition of protein synthesis by binding to the 30S ribosomal subunit, leading to mRNA misreading and subsequent production of non-functional proteins.[5][6][7] It is plausible that a similar mechanism is at play in the antifungal activity of this compound. Aminoglycosides can inhibit protein synthesis in eukaryotic cells, including fungi, although generally at higher concentrations than required for bacteria.[8] This inhibition can occur at both the initiation and elongation steps of translation.[9]

Anthelmintic_Mechanism Destomycin_B This compound Nematode_NMJ Nematode Neuromuscular Junction (NMJ) Destomycin_B->Nematode_NMJ Acts on ACh_Release Acetylcholine (ACh) Release Destomycin_B->ACh_Release Inhibits (Potential) Nematode_NMJ->ACh_Release Muscle_Contraction Muscle Contraction ACh_Release->Muscle_Contraction Stimulates Paralysis Paralysis Muscle_Contraction->Paralysis Leads to Flaccid

References

Understanding the Molecular Targets of Destomycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin B, a member of the aminoglycoside family of antibiotics, exhibits a range of biological activities, including antibacterial, antifungal, and anthelmintic properties. Despite its discovery several decades ago, detailed molecular and quantitative data regarding its specific targets and mechanisms of action remain limited in publicly accessible literature. This technical guide synthesizes the available information on this compound and related aminoglycosides to provide a comprehensive overview of its presumed molecular targets. By examining the well-established mechanisms of this antibiotic class, we can infer the likely interactions of this compound at a molecular level. This guide also presents detailed experimental protocols that can be employed to elucidate the precise molecular targets and quantitative kinetics of this compound, alongside visualizations of key pathways and experimental workflows to support further research and drug development efforts.

Introduction

The Destomycin family of antibiotics, including Destomycin A and B, were first isolated from Streptomyces rimofaciens.[1][2][3][4][5] These compounds belong to the broader class of aminoglycoside antibiotics, which are well-known for their potent inhibitory effects on protein synthesis in prokaryotes. While Destomycin A has been noted for its anthelmintic effects against certain poultry tapeworms,[6] specific molecular investigations into this compound are scarce. This guide aims to bridge this knowledge gap by providing a detailed framework for understanding the molecular targets of this compound, based on the established mechanisms of action for aminoglycoside antibiotics.

Inferred Molecular Target and Mechanism of Action

As an aminoglycoside, the primary molecular target of this compound is presumed to be the ribosomal RNA (rRNA), specifically a component of the small ribosomal subunit.

Primary Target: The Ribosomal A-Site

The canonical mechanism of action for aminoglycoside antibiotics involves binding to the A-site (aminoacyl-tRNA site) of the 16S rRNA within the 30S ribosomal subunit in bacteria.[7][8][9][10] This interaction disrupts the fidelity of protein synthesis by causing misreading of the mRNA codon. The binding of the aminoglycoside to the A-site stabilizes a conformation that allows for the binding of near-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, ultimately leading to cell death.

Given that this compound demonstrates antifungal and anthelmintic activity, it is plausible that it also targets the eukaryotic ribosome, albeit with different selectivity compared to its antibacterial counterparts. Eukaryotic ribosomes (80S) differ from prokaryotic ribosomes (70S), but the fundamental process of protein synthesis is conserved. Some aminoglycosides, such as hygromycin B, are known to inhibit eukaryotic protein synthesis by binding to the ribosome and inhibiting the translocation step.[9]

Aminoglycoside_Mechanism_of_Action cluster_ribosome Ribosome 30S_Subunit 30S Subunit A_Site A-Site Protein_Synthesis_Inhibition Inhibition of Protein Synthesis A_Site->Protein_Synthesis_Inhibition Causes misreading of mRNA mRNA mRNA tRNA Aminoacyl-tRNA Destomycin_B This compound Destomycin_B->A_Site Binds to Cell_Death Cell Death Protein_Synthesis_Inhibition->Cell_Death

Figure 1: Inferred mechanism of action for this compound on the bacterial ribosome.

Quantitative Data

To provide a framework for comparison, the following table summarizes the antimicrobial spectrum of this compound as described in its patent.

Table 1: Antimicrobial Spectrum of this compound
Activity
Effective against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.
Lower activity against acid-fast bacteria compared to Destomycin A.
Data sourced from US Patent 3,926,948[5]

For comparative purposes, Table 2 presents known binding affinities of other well-characterized aminoglycosides to the bacterial ribosomal A-site.

| Table 2: Dissociation Constants (Kd) of Various Aminoglycosides for the Bacterial Ribosomal A-Site | | :--- | :--- | | Aminoglycoside | Kd (µM) | | Neomycin B | 0.3 ± 0.1 | | Tobramycin | 0.2 ± 0.2 | | Paromomycin | 5.4 ± 1.1 | | Note: These values are for E. coli ribosomal RNA and serve as a reference for the expected range of binding affinities for aminoglycosides. Data sourced from literature on aminoglycoside-ribosome interactions.[8] |

Experimental Protocols

To rigorously determine the molecular targets of this compound and its quantitative inhibitory properties, a series of biochemical and biophysical assays can be employed. The following are detailed protocols for key experiments.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of this compound on protein synthesis in a cell-free system.

Objective: To determine the IC50 of this compound for the inhibition of prokaryotic and/or eukaryotic protein synthesis.

Materials:

  • E. coli S30 cell-free extract or Rabbit Reticulocyte Lysate

  • Amino acid mixture (containing a radiolabeled amino acid, e.g., 35S-methionine)

  • ATP and GTP

  • mRNA template (e.g., luciferase mRNA)

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a master mix containing the cell-free extract, reaction buffer, amino acids (including the radiolabeled one), ATP, and GTP.

  • Aliquot the master mix into reaction tubes.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

  • Initiate the translation reaction by adding the mRNA template.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the precipitated proteins on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acids.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value.[11]

In_Vitro_Translation_Inhibition_Workflow Start Start Prepare_Master_Mix Prepare Master Mix (Cell-free extract, buffers, amino acids) Start->Prepare_Master_Mix Add_Destomycin_B Add varying concentrations of this compound Prepare_Master_Mix->Add_Destomycin_B Initiate_Reaction Initiate reaction with mRNA Add_Destomycin_B->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction with TCA Incubate->Stop_Reaction Filter_Precipitate Collect protein precipitate on filters Stop_Reaction->Filter_Precipitate Wash_Filters Wash filters Filter_Precipitate->Wash_Filters Measure_Radioactivity Measure radioactivity Wash_Filters->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for the in vitro translation inhibition assay.

Ribosome Binding Assay (Filter Binding)

This assay measures the direct binding of this compound to its ribosomal RNA target.

Objective: To determine the dissociation constant (Kd) of this compound for the ribosome or a model A-site RNA oligonucleotide.

Materials:

  • Purified ribosomes (70S or 80S) or a synthetic RNA oligonucleotide corresponding to the A-site.

  • Radiolabeled this compound or a competitive binding setup with a known radiolabeled aminoglycoside.

  • Binding buffer (e.g., Tris-HCl, MgCl2, KCl).

  • Nitrocellulose and nylon membranes.

  • Vacuum filtration apparatus.

  • Scintillation fluid and counter.

Procedure:

  • Incubate a constant concentration of radiolabeled this compound with varying concentrations of the ribosome or A-site RNA in the binding buffer.

  • Allow the binding to reach equilibrium.

  • Filter the mixture through a stacked nitrocellulose and nylon membrane. The nitrocellulose membrane binds the ribosome-ligand complex, while the nylon membrane captures the unbound ligand.

  • Wash the membranes with cold binding buffer to remove non-specifically bound ligand.

  • Measure the radioactivity on both membranes using a scintillation counter.

  • Calculate the fraction of bound ligand at each ribosome/RNA concentration.

  • Plot the fraction of bound ligand against the concentration of the ribosome/RNA and fit the data to a binding isotherm to determine the Kd.[7][12][13]

Anthelmintic Activity Assay

This assay evaluates the efficacy of this compound against a model parasitic worm.

Objective: To determine the IC50 of this compound for the paralysis or death of a model helminth.

Materials:

  • Model organism (e.g., Caenorhabditis elegans or a relevant parasitic nematode).

  • Culture medium for the organism.

  • Multi-well plates.

  • This compound stock solution.

  • Microscope with imaging capabilities.

Procedure:

  • Synchronize the worm population to a specific life stage (e.g., L4 larvae).

  • Dispense a defined number of worms into the wells of a multi-well plate containing the culture medium.

  • Add varying concentrations of this compound to the wells. Include a no-drug control.

  • Incubate the plates under appropriate conditions.

  • At defined time points (e.g., 24, 48, 72 hours), assess the motility and viability of the worms under a microscope. Motility can be scored based on movement in response to a stimulus. Viability can be assessed by pharyngeal pumping or staining with a vital dye.

  • Calculate the percentage of paralyzed or non-viable worms at each concentration.

  • Plot the percentage of effect against the concentration of this compound to determine the IC50.

Signaling Pathways

Direct effects of aminoglycosides on specific signaling pathways are not their primary mechanism of action. However, the inhibition of protein synthesis can have significant downstream consequences on various cellular signaling cascades. For instance, the depletion of short-lived regulatory proteins, such as certain kinases, phosphatases, or transcription factors, can disrupt cellular homeostasis and signaling networks.

Downstream_Signaling_Effects Destomycin_B This compound Ribosome Ribosome Destomycin_B->Ribosome Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Depletion_of_Regulatory_Proteins Depletion of short-lived regulatory proteins (e.g., kinases, transcription factors) Protein_Synthesis_Inhibition->Depletion_of_Regulatory_Proteins Signaling_Pathway_Dysregulation Dysregulation of Cellular Signaling Pathways (e.g., growth, stress response) Depletion_of_Regulatory_Proteins->Signaling_Pathway_Dysregulation Cellular_Stress Cellular Stress Signaling_Pathway_Dysregulation->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Figure 3: Hypothetical downstream effects of protein synthesis inhibition by this compound on cellular signaling.

Conclusion and Future Directions

This compound is an aminoglycoside antibiotic with a broad spectrum of activity. While direct molecular studies on this compound are lacking, its mechanism of action can be inferred from its chemical class to involve the inhibition of protein synthesis via binding to the ribosomal A-site. The antifungal and anthelmintic properties of this compound suggest that it may also target eukaryotic ribosomes, a characteristic that warrants further investigation.

The experimental protocols detailed in this guide provide a roadmap for future research to elucidate the specific molecular targets of this compound, its binding affinities, and its inhibitory constants. Such studies are crucial for a comprehensive understanding of its mechanism of action and for exploring its potential therapeutic applications. Further research could also involve structural studies, such as X-ray crystallography or cryo-electron microscopy, of this compound in complex with its ribosomal target to visualize the precise molecular interactions. Molecular docking studies could also provide valuable insights into its binding mode.[14][15][16][17][18] A thorough characterization of this compound's molecular targets will be instrumental in advancing its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Destomycin B Family of Antibiotics (A, B, and C)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Destomycin family of antibiotics, comprising Destomycins A, B, and C, are aminoglycoside antibiotics produced by the bacterium Streptomyces rimofaciens.[1] First discovered in the mid-1960s, this family of natural products has demonstrated a broad spectrum of biological activity, including antibacterial, antifungal, and anthelmintic properties.[1][2] Destomycin A is the major component produced by the actinomycete.[1] This technical guide provides a comprehensive overview of the chemical structures, mechanisms of action, biosynthetic pathways, and biological activities of the Destomycin B family, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties

The Destomycin family members are white, water-soluble powders.[1] Key physicochemical properties are summarized in the table below.

PropertyDestomycin AThis compoundDestomycin C
Molecular Formula C₂₀H₃₇N₃O₁₃[2]C₂₁H₃₉N₃O₁₃[3]Information not available
Molecular Weight 527.52 g/mol [2]541.55 g/mol [3]Information not available
Melting Point 180-190°C (with decomposition)[1]144-200°C[3]Information not available
Appearance White powder[1]White Amorphous PowderInformation not available
Solubility Water-soluble[1]Information not availableInformation not available

Chemical Structures

The Destomycins are complex aminoglycoside antibiotics characterized by a unique spiro-orthoester linkage.

Destomycin A: The structure of Destomycin A has been elucidated through chemical degradation and spectroscopic studies.[1] Its IUPAC name is (3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[4][5]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol.[6]

This compound: The IUPAC name for this compound is 6'-(1-amino-2-hydroxyethyl)-4-[2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[4][5]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol.[3]

Destomycin C: The precise chemical structure of Destomycin C is not as readily available in the reviewed literature. It is known to be a member of the Destomycin family and exhibits anthelmintic activity.[7]

Mechanism of Action

Destomycin A exhibits a noteworthy dual mechanism of action, targeting both bacterial protein synthesis and host cell signaling pathways.[5]

Inhibition of Bacterial Protein Synthesis

As a typical aminoglycoside, Destomycin A targets the bacterial ribosome. It is understood to bind to the 30S ribosomal subunit, which interferes with the translation process. This binding can lead to the misreading of mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death.[5]

Inhibition_of_Protein_Synthesis Mechanism of Bacterial Protein Synthesis Inhibition by Destomycin A Destomycin_A Destomycin A Ribosome_30S 30S Ribosomal Subunit Destomycin_A->Ribosome_30S Binds to Translation Protein Synthesis (Translation) Ribosome_30S->Translation Interferes with mRNA mRNA mRNA->Translation Nonfunctional_Proteins Non-functional Proteins Translation->Nonfunctional_Proteins Leads to production of Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death Results in

Caption: Inhibition of bacterial protein synthesis by Destomycin A.

Stimulation of Adenylate Cyclase

A more unusual activity of Destomycin A is its ability to stimulate adenylate cyclase in animal tissues.[5] Adenylate cyclase is a key enzyme in cellular signaling that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The precise mechanism of this stimulation is not fully elucidated but may involve indirect action via G-protein coupled receptors (GPCRs).[5]

Adenylate_Cyclase_Stimulation Proposed Pathway for Adenylate Cyclase Stimulation by Destomycin A Destomycin_A Destomycin A GPCR G-protein Coupled Receptor (GPCR) Destomycin_A->GPCR Potentially interacts with G_Protein G-protein GPCR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP (Second Messenger) Adenylate_Cyclase->cAMP Catalyzes conversion to ATP ATP ATP->Adenylate_Cyclase Substrate

Caption: Proposed pathway for adenylate cyclase stimulation by Destomycin A.

Biosynthesis

The Destomycin family of antibiotics is naturally produced by Streptomyces rimofaciens.[8] The biosynthesis of aminoglycosides in Streptomyces is a complex process involving a series of enzymatic reactions that assemble sugar and aminocyclitol moieties. While the specific gene cluster and detailed pathway for Destomycins have not been fully elucidated in the available literature, the general pathway for aminoglycoside biosynthesis serves as a model.

Aminoglycoside_Biosynthesis_Workflow General Workflow for Aminoglycoside Biosynthesis in Streptomyces Primary_Metabolites Primary Metabolites (e.g., Glucose) Aminocyclitol_Pathway Aminocyclitol Biosynthesis Pathway Primary_Metabolites->Aminocyclitol_Pathway Sugar_Moiety_Pathway Sugar Moiety Biosynthesis Pathway Primary_Metabolites->Sugar_Moiety_Pathway Aminocyclitol_Unit Aminocyclitol Core (e.g., 2-deoxystreptamine) Aminocyclitol_Pathway->Aminocyclitol_Unit Sugar_Units Activated Sugar Moieties Sugar_Moiety_Pathway->Sugar_Units Glycosyltransferases Glycosyltransferases Aminocyclitol_Unit->Glycosyltransferases Sugar_Units->Glycosyltransferases Intermediate_Aminoglycoside Intermediate Aminoglycoside Glycosyltransferases->Intermediate_Aminoglycoside Glycosylation Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferases, Aminotransferases) Intermediate_Aminoglycoside->Tailoring_Enzymes Post-modification Final_Destomycin Destomycin Antibiotic Tailoring_Enzymes->Final_Destomycin

Caption: General workflow for aminoglycoside biosynthesis.

Biological Activity

The Destomycin family exhibits a range of biological activities.

Antibacterial Activity

Destomycin A has demonstrated activity against both Gram-positive and Gram-negative bacteria.[2]

MicroorganismMinimum Inhibitory Concentration (MIC) of Destomycin A (µg/mL)
Bacillus subtilis ATCC 663320
Bacillus subtilis PCI 21920
Bacillus subtilis NRRL B-55820
Bacillus agri20
Sarcina lutea40
Staphylococcus aureus 209p40
Mycobacterium 6075
Mycobacterium phlei10
Klebsiella pneumoniae40
Antifungal Activity

This compound is reported to be active against fungi, though specific quantitative data such as MIC values are not widely available in the reviewed literature.[3]

Anthelmintic Activity

Destomycins A, B, and C have all been reported to possess anthelmintic activity.[3][4][7] Destomycin A has shown efficacy against poultry tapeworms (Raillietina echinobothrida, R. cesticillus, and R. kashiwarensis) when administered as a feed additive.[9] A diet containing 5-10 g of Destomycin A per ton of feed was effective in reducing and eliminating tapeworm infections in fowls over a period of several weeks.[9]

Experimental Protocols

Production, Isolation, and Purification of Destomycins A and B

The following protocol is derived from the process described for the production and isolation of Destomycins from Streptomyces rimofaciens.[8]

Isolation_Workflow Isolation and Purification Workflow for Destomycins A and B Fermentation 1. Fermentation of Streptomyces rimofaciens Filtration 2. Filtration of Culture Broth Fermentation->Filtration Cation_Exchange 3. Cation Exchange Chromatography Filtration->Cation_Exchange Elution 4. Elution with Aqueous Ammonia Cation_Exchange->Elution Crude_Extract Crude Destomycin Mixture Elution->Crude_Extract Anion_Exchange 5. Anion Exchange Chromatography Crude_Extract->Anion_Exchange Fraction_B This compound Fraction Anion_Exchange->Fraction_B Elutes first Fraction_A Destomycin A Fraction Anion_Exchange->Fraction_A Elutes second Purification_B Further Purification Fraction_B->Purification_B Purification_A Further Purification Fraction_A->Purification_A Pure_B Pure this compound Purification_B->Pure_B Pure_A Pure Destomycin A Purification_A->Pure_A

Caption: Isolation and purification workflow for Destomycins A and B.

Methodology:

  • Fermentation: Streptomyces rimofaciens (ATCC No. 21066) is cultivated under submerged aerobic conditions in an aqueous carbohydrate solution containing a nitrogenous nutrient source. The fermentation is carried out at a pH of 6-9 (preferably near 7) and a temperature of 25-30°C for 2-4 days.[8]

  • Filtration: The culture broth is filtered to remove the mycelia.

  • Cation Exchange Chromatography: The filtered broth is passed through a column of a carboxylic acid-type cation exchange resin. The basic Destomycin compounds are adsorbed onto the resin.

  • Elution: The resin is washed with water, and the Destomycins are then eluted with aqueous ammonia.

  • Anion Exchange Chromatography: The crude mixture is subjected to chromatography on an anion exchange resin (e.g., Dowex 1X2) and developed with water. This compound elutes first, followed by Destomycin A.

  • Final Purification: The respective fractions are concentrated and can be further purified by repeated chromatography to yield the pure compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a Destomycin antibiotic using the broth microdilution method.[5]

Materials:

  • Destomycin A, B, or C

  • Sterile 96-well microtiter plates

  • Appropriate bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard for bacteria)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the Destomycin compound in the growth medium across the wells of the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microorganism in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Adenylate Cyclase Activity Assay

This protocol is adapted from a general enzymatic assay for adenylate cyclase and can be used to investigate the stimulatory effect of Destomycins.[10]

Reagents:

  • Tris-HCl buffer (pH 8.5)

  • Magnesium Chloride (MgCl₂)

  • Sodium Fluoride (NaF) (to inhibit ATPases)

  • Adenosine 5'-Triphosphate (ATP)

  • Destomycin A solution

  • Adenylate Cyclase enzyme preparation (from a suitable animal tissue)

  • cAMP standard solutions

  • HPLC system for analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NaF, ATP, and the adenylate cyclase enzyme preparation.

  • Initiation of Reaction: Add the Destomycin A solution at various concentrations to the reaction mixtures. Include a control without Destomycin A.

  • Incubation: Incubate the tubes at 37°C for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by heating the tubes in a boiling water bath for one minute.

  • Sample Preparation: Cool the samples and filter them through a 0.22 µm filter.

  • HPLC Analysis: Inject the filtered samples, along with cAMP standards, into an HPLC system to quantify the amount of cAMP produced.

  • Data Analysis: Construct a standard curve from the peak areas of the cAMP standards. Use this curve to determine the concentration of cAMP in the experimental samples and assess the stimulatory effect of Destomycin A.

Conclusion

The this compound family of antibiotics represents a group of valuable natural products with a diverse range of biological activities. Destomycin A, the most studied member, exhibits a unique dual mechanism of action, making it an interesting candidate for further research and development. While information on Destomycins B and C is less comprehensive, their reported antifungal and anthelmintic properties warrant further investigation to determine their full therapeutic potential. This technical guide provides a foundational resource for researchers to explore the chemistry, biology, and potential applications of these fascinating compounds. Further studies are needed to fully elucidate the biosynthetic pathway of the Destomycin family, obtain more extensive quantitative data on the biological activities of Destomycins B and C, and determine the precise chemical structure of Destomycin C.

References

Unveiling the Nuances: A Technical Guide to the Structural Differences Between Destomycin A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structural distinctions between Destomycin A and Destomycin B, two closely related aminoglycoside antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of antimicrobial compounds. Herein, we present a detailed comparison of their molecular properties, outline the experimental methodologies employed for their structural elucidation, and provide a visual representation of their chemical differences.

Destomycin A and B are members of the destomycin family of antibiotics, produced by the bacterium Streptomyces rimofaciens. While both exhibit broad-spectrum antibacterial, antifungal, and anthelmintic activities, subtle variations in their chemical architecture can influence their biological efficacy and pharmacokinetic profiles.[1]

Core Structural Comparison

The fundamental structure of both Destomycin A and this compound comprises three key components: a heptopyranosylidene moiety known as destomic acid, a talopyranose sugar, and a substituted aminocyclitol core, specifically a derivative of D-streptamine. The primary structural difference between the two molecules lies within this aminocyclitol unit.

Destomycin A contains an N-methyl-D-streptamine moiety. In contrast, this compound possesses an N,N'-dimethyl-D-streptamine core, indicating the presence of an additional methyl group on one of the amino groups of the streptamine (B1206204) ring. This seemingly minor difference results in an increase in the molecular weight and a change in the chemical formula for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for Destomycin A and this compound for easy comparison.

PropertyDestomycin AThis compoundReference(s)
Molecular Formula C₂₀H₃₇N₃O₁₃C₂₁H₃₉N₃O₁₃[2][3]
Molecular Weight 527.52 g/mol 541.55 g/mol [2][3]
Aminocyclitol Core N-methyl-D-streptamineN,N'-dimethyl-D-streptamine (postulated)[4]
Key Structural Feature Single methylation on the streptamine ringAdditional methylation on the streptamine ring

Visualizing the Structural Divergence

To clearly illustrate the structural relationship and the key point of differentiation between Destomycin A and B, the following diagram has been generated using the DOT language.

G Structural Relationship of Destomycin A and B cluster_assembly Molecular Assembly Destomycin_Core Destomycin Core Destomic Acid Talopyranose Destomycin_A Destomycin A C₂₀H₃₇N₃O₁₃ Destomycin_Core->Destomycin_A Destomycin_B This compound C₂₁H₃₉N₃O₁₃ Destomycin_Core->Destomycin_B Streptamine_A N-methyl-D-streptamine C₇H₁₆N₂O₄ Streptamine_B N,N'-dimethyl-D-streptamine C₈H₁₈N₂O₄ Streptamine_A->Streptamine_B + CH₃ group Streptamine_A->Destomycin_A Streptamine_B->Destomycin_B

Caption: Structural assembly of Destomycin A and B highlighting the core difference.

Experimental Protocols for Structural Elucidation

The structures of Destomycin A and B were originally determined in the 1970s using a combination of chemical degradation and spectroscopic techniques. Below are detailed methodologies representative of the key experiments that would have been employed for their structural elucidation.

Chemical Degradation

Objective: To break down the parent antibiotic into its constituent components for individual analysis.

Methodology:

  • Acid Hydrolysis:

    • A sample of the purified antibiotic (approximately 100 mg) is dissolved in 5 mL of 6N hydrochloric acid.

    • The solution is heated in a sealed tube at 100°C for 4-6 hours.

    • After cooling, the reaction mixture is neutralized with a suitable base (e.g., Amberlite IR-45 resin, OH⁻ form).

    • The resulting solution is concentrated under reduced pressure.

    • The individual components (aminocyclitol, sugars, and destomic acid) are then separated using column chromatography on a cation-exchange resin (e.g., Dowex 50W X8, H⁺ form), eluting with a gradient of aqueous ammonia (B1221849) (0 to 1.0 N).

    • Fractions are collected and analyzed by techniques such as paper chromatography and specific colorimetric assays to identify the separated components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the atoms within the intact molecule and its degradation products.

Methodology (representative of 1970s capabilities):

  • Instrumentation: A continuous-wave (CW) or early Fourier-transform (FT) NMR spectrometer, typically operating at a proton frequency of 60 or 100 MHz.

  • Sample Preparation: Approximately 20-50 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Spectra are acquired to observe the chemical shifts, coupling constants, and integration of proton signals.

    • Analysis of coupling patterns helps to establish the relative stereochemistry of protons on the sugar and aminocyclitol rings.

  • ¹³C NMR Spectroscopy (if available):

    • Proton-decoupled ¹³C NMR spectra are obtained to determine the number of unique carbon atoms and their chemical environments.

    • These data provide crucial information about the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the parent compound and its fragments, providing further evidence for the proposed structure.

Methodology (representative of the era):

  • Instrumentation: An electron ionization (EI) mass spectrometer.

  • Sample Introduction: The sample is introduced via a direct insertion probe. Due to the low volatility of aminoglycosides, derivatization (e.g., permethylation or peracetylation) is often necessary to increase volatility and thermal stability.

  • Ionization: Electron ionization (EI) at 70 eV is used to generate charged fragments.

  • Analysis:

    • The mass-to-charge ratio (m/z) of the molecular ion (if observable) and fragment ions is recorded.

    • The fragmentation pattern is analyzed to deduce the structure of the different components and their linkage points. Cleavage of glycosidic bonds is a characteristic fragmentation pathway for aminoglycosides, providing information on the sequence of the sugar units.

This in-depth guide provides a foundational understanding of the structural differences between Destomycin A and B, rooted in the analytical techniques of the time of their discovery. This knowledge is crucial for contemporary research aimed at understanding their mechanisms of action and for the potential development of novel antibiotic derivatives.

References

Methodological & Application

Destomycin B: Application Notes and Protocols for Fungal Culture Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B is an aminoglycoside antibiotic known for its activity against a range of fungi.[1] This document provides an overview of the current understanding of this compound and outlines standardized protocols for its experimental use in fungal cultures. These guidelines are intended to assist researchers in evaluating its antifungal efficacy and exploring its potential applications in drug development. Due to the limited publicly available data on specific minimum inhibitory concentrations (MICs) and the precise mechanism of action of this compound against various fungal species, the following protocols are based on established methodologies for antifungal susceptibility testing and are intended to serve as a foundational guide for further investigation.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the Minimum Inhibitory Concentration (MIC) of this compound against a comprehensive range of fungal species. Researchers are encouraged to use the protocols outlined below to generate such data. A proposed template for data collection is provided.

Table 1: Antifungal Activity of this compound (Example Template)

Fungal SpeciesStrain IDMethodMIC (µg/mL)MFC (µg/mL)Notes
Candida albicansATCC 90028Broth MicrodilutionData to be determinedData to be determined
Aspergillus fumigatusATCC 204305Broth MicrodilutionData to be determinedData to be determined
Cryptococcus neoformansATCC 208821Broth MicrodilutionData to be determinedData to be determined
Trichophyton rubrumClinical IsolateAgar (B569324) Disk DiffusionZone of Inhibition (mm) to be determinedN/A

Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration).

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antifungal activity of this compound.

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against yeast and filamentous fungi.

Materials:

  • This compound (analytical grade)

  • Fungal isolate(s) of interest

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Sterile saline (0.85%)

  • Dimethyl sulfoxide (B87167) (DMSO) or sterile water for stock solution preparation

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in RPMI-1640 medium.

  • Inoculum Preparation:

    • Yeasts: Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • Filamentous Fungi: Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Microtiter Plate Preparation:

    • Perform serial two-fold dilutions of this compound in RPMI-1640 directly in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test would be 0.03 to 64 µg/mL.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for most molds.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and ≥80% for molds) compared to the growth control. This can be assessed visually or by using a microplate reader.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antifungal activity and is useful for screening purposes.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Fungal isolate(s) of interest

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile saline (0.85%)

  • Forceps

Procedure:

  • Disk Preparation:

    • Prepare a stock solution of this compound.

    • Impregnate sterile filter paper disks with a known amount of the this compound solution (e.g., 10 µg per disk) and allow them to dry under aseptic conditions.

  • Inoculum Preparation:

    • Prepare a fungal suspension as described in the broth microdilution method (0.5 McFarland standard for yeasts, 10^6 CFU/mL for molds).

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the fungal suspension.

  • Disk Application and Incubation:

    • Aseptically place the this compound-impregnated disks onto the inoculated agar surface using sterile forceps.

    • Incubate the plates at an appropriate temperature (e.g., 30-35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • Interpretation:

    • Measure the diameter of the zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the antifungal activity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_desto Prepare this compound Stock Solution start->prep_desto prep_fungus Prepare Fungal Inoculum start->prep_fungus mic_assay Broth Microdilution (MIC Determination) prep_desto->mic_assay disk_assay Agar Disk Diffusion (Susceptibility Screening) prep_desto->disk_assay prep_fungus->mic_assay prep_fungus->disk_assay read_mic Read MIC Values mic_assay->read_mic measure_zone Measure Zone of Inhibition disk_assay->measure_zone end End read_mic->end measure_zone->end

References

Destomycin B: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B is an antibiotic produced by the bacterium Streptomyces rimofaciens.[1] It is known to exhibit a broad spectrum of activity against various bacteria and fungi, and also possesses anthelmintic properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting, designed to assist researchers in microbiology, mycology, and drug discovery.

Application Notes

Biological Activity

This compound has demonstrated inhibitory effects against a range of microorganisms. Its activity spectrum includes both Gram-positive and Gram-negative bacteria, as well as various fungi.[1][5]

Postulated Mechanism of Action

While the precise mechanism of action for this compound has not been extensively elucidated in publicly available literature, its classification as an aminoglycoside antibiotic suggests a likely mode of action. Aminoglycosides typically inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit.[6] This interaction can lead to mistranslation of mRNA and the production of non-functional proteins, ultimately resulting in cell death.

Its antifungal activity suggests a different or additional mechanism, possibly targeting the fungal cell wall or membrane, which are common targets for antifungal agents.[7]

Applications in a Laboratory Setting

This compound can be utilized in various research applications, including:

  • Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.

  • Mechanism of Action Studies: To investigate its specific molecular targets in both bacterial and fungal cells.

  • Drug Discovery and Development: As a lead compound for the development of new antimicrobial agents.

  • Anthelmintic Research: To study its efficacy and mode of action against parasitic worms.

Data Presentation

The following table summarizes the known Minimum Inhibitory Concentration (MIC) values of this compound against a variety of microorganisms, as determined by the agar (B569324) dilution method.[1]

MicroorganismMinimum Inhibitory Concentration (mcg/ml)
Bacillus subtilis ATCC 663320
Bacillus subtilis PCI 21920
Bacillus subtilis NRRL B-55820
Bacillus agri20
Sarcina lutea40
Staphylococcus aureus 209p40
Mycobacterium 60740
Mycobacterium phlei40
Klebsiella pneumoniae40
Salmonella typhosa20
Salmonella paratyphi A40
Salmonella paratyphi B40
Shigella dysenteriae40
Escherichia coli40
Xanthomonas oryzae6.25
Xanthomonas citri25

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Bacteria by Broth Microdilution

This protocol is a generalized method and may require optimization for specific bacterial strains.[8][9][10]

Materials:

  • This compound

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/ml.

    • Filter-sterilize the stock solution using a 0.22 µm filter.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/ml.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µl of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µl of the appropriate working concentration of this compound (prepared from the stock solution) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µl from well 1 to well 2, mixing, then transferring 100 µl from well 2 to well 3, and so on, until well 10. Discard 100 µl from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µl of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µl.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Fungi by Broth Microdilution

This protocol is a generalized method based on CLSI guidelines and may require optimization for specific fungal strains.[11][12][13][14]

Materials:

  • This compound

  • Fungal strain of interest (yeast or mold)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or hemocytometer

  • Sterile saline (0.85% NaCl) with 0.05% Tween 20 (for molds)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/ml.

    • Filter-sterilize the stock solution.

  • Inoculum Preparation:

    • For Yeasts: Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/ml.

    • For Molds: Cover a mature culture with sterile saline containing Tween 20. Gently probe the colony with a sterile loop to release conidia. Adjust the conidial suspension to a specific optical density at a given wavelength (e.g., 80-82% transmittance at 530 nm) and then dilute in RPMI-1640 to achieve the desired final inoculum concentration (typically 0.4-5 x 10⁴ CFU/ml).

  • Serial Dilution in 96-Well Plate:

    • Follow the same serial dilution procedure as described in Protocol 1, using RPMI-1640 as the diluent.

  • Inoculation:

    • Add 100 µl of the prepared fungal inoculum to wells 1 through 11.

  • Incubation:

    • Incubate the plate at 35°C for 24-72 hours, depending on the growth rate of the fungus.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prepare this compound Stock Prepare this compound Stock Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare this compound Stock->Serial Dilution in 96-well Plate Prepare Microbial Inoculum Prepare Microbial Inoculum Inoculation of Plate Inoculation of Plate Prepare Microbial Inoculum->Inoculation of Plate Serial Dilution in 96-well Plate->Inoculation of Plate Incubation Incubation Inoculation of Plate->Incubation Read MIC Read MIC Incubation->Read MIC Data Analysis Data Analysis Read MIC->Data Analysis

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Postulated Antibacterial Mechanism of Action

G cluster_cell Bacterial Cell Ribosome Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibits mRNA mRNA mRNA->Ribosome Cell Death Cell Death Protein Synthesis->Cell Death This compound This compound This compound->Ribosome Binds to 30S subunit

Caption: Postulated mechanism of this compound's antibacterial action.

Potential Antifungal Mechanism of Action

G cluster_cell Fungal Cell Cell Wall Cell Wall Cell Lysis Cell Lysis Cell Wall->Cell Lysis Cell Wall Synthesis Cell Wall Synthesis Cell Wall Synthesis->Cell Wall Disrupts integrity This compound This compound This compound->Cell Wall Synthesis Inhibits

Caption: Potential mechanism of this compound's antifungal action.

References

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Destomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B is an aminoglycoside antibiotic with reported broad-spectrum activity against both bacteria and fungi, in addition to anthelmintic properties.[1][2] As with any antimicrobial agent, determining its potency against various microorganisms is a critical step in research and development. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism in vitro.[3] These application notes provide detailed protocols for determining the MIC of this compound using standard laboratory methods.

Mechanism of Action

This compound belongs to the aminoglycoside class of antibiotics.[4][5] The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis.[6][7][8] These molecules bind to the 30S ribosomal subunit, interfering with the translation of mRNA and leading to the production of non-functional proteins, which ultimately results in cell death.[9][10][11][12][13][14]

cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome Destomycin_B This compound Cell_Membrane Cell Membrane Destomycin_B->Cell_Membrane Enters cell Ribosome_30S 30S Ribosomal Subunit Destomycin_B->Ribosome_30S Inhibits Cell_Membrane->Ribosome_30S Binds to Protein Functional Protein Ribosome_30S->Protein Correct Translation NonFunctional_Protein Non-functional Protein Ribosome_30S->NonFunctional_Protein Mistranslation Ribosome_50S 50S Ribosomal Subunit mRNA mRNA mRNA->Ribosome_30S Translation tRNA tRNA tRNA->Ribosome_30S Cell_Death Cell Death NonFunctional_Protein->Cell_Death

Caption: Proposed mechanism of action for this compound.

Data Presentation

The following table provides a template for summarizing the MIC values of this compound against a panel of microorganisms. Researchers should populate this table with their experimentally determined data. While the original patent for this compound (US3926948A) mentions a table detailing its antimicrobial spectrum, this specific data was not available in the public domain at the time of this writing.[2]

MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213
Enterococcus faecalisATCC 29212
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Aspergillus nigerATCC 16404
(Other)

Experimental Protocols

Two standard methods for determining the MIC of antibiotics are presented below: Broth Microdilution and Agar (B569324) Dilution. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium using 96-well microtiter plates.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial or fungal inocula

  • Sterile diluents (e.g., water, DMSO, depending on this compound solubility)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound and dissolve it in a sterile diluent to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in a starting concentration.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. This can be achieved by suspending colonies from an overnight culture plate in sterile saline and adjusting the turbidity.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not inoculate column 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be determined by visual inspection or with a microplate reader.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Microtiter Plates (Serial Dilutions) A->B D Inoculate Plates B->D C Prepare and Standardize Inoculum (0.5 McFarland) C->D E Incubate Plates D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Broth Microdilution MIC Assay.
Protocol 2: Agar Dilution Method

This method involves incorporating this compound into an agar medium upon which microorganisms are spot-inoculated.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial or fungal inocula

  • Sterile diluents

  • Inoculating device (e.g., multipoint replicator)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a sterile stock solution of this compound as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of sterile tubes, each containing a specific volume of molten agar (cooled to 45-50°C).

    • Add a calculated volume of the this compound stock solution to each tube to achieve the desired final concentrations in the agar.

    • Mix gently and pour the agar into sterile Petri dishes. Allow the agar to solidify completely.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 10^4 CFU per spot.

  • Inoculation:

    • Spot-inoculate the prepared agar plates with the diluted inoculum. A multipoint replicator is recommended for consistency.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate under the same conditions as for the broth microdilution method.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism at the site of inoculation.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Agar Plates with Serial Dilutions of this compound A->B D Spot Inoculate Plates B->D C Prepare and Standardize Inoculum (0.5 McFarland) C->D E Incubate Plates D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Agar Dilution MIC Assay.

Conclusion

The protocols outlined in these application notes provide a standardized approach for determining the Minimum Inhibitory Concentration of this compound against a variety of microorganisms. Accurate and reproducible MIC data are essential for evaluating the potential of this compound as a therapeutic agent and for further research into its antimicrobial properties. It is recommended to perform these assays in triplicate to ensure the reliability of the results.

References

Application Notes and Protocols for In Vitro Assay Design and Development of Destomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B is an aminoglycoside antibiotic.[1] While the primary mechanism of action for aminoglycosides is the inhibition of protein synthesis in bacteria, their effects on eukaryotic cells are less characterized.[2][3] These application notes provide a comprehensive framework for the in vitro characterization of this compound, focusing on its potential cytotoxic effects and its influence on key cellular signaling pathways. The provided protocols and workflows will guide researchers in designing and executing experiments to elucidate the bioactivity of this compound in mammalian cell lines.

Due to the limited publicly available data on the specific effects of this compound in eukaryotic systems, this document presents a series of proposed assays to systematically evaluate its biological activity. The experimental design is based on established methodologies for characterizing novel chemical entities.

Postulated Mechanism of Action in Eukaryotic Cells

As an aminoglycoside, this compound may interfere with ribosomal function, leading to errors in protein synthesis, though its affinity for eukaryotic ribosomes is expected to be lower than for prokaryotic ribosomes. At higher concentrations, it may induce off-target effects, leading to cellular stress, apoptosis, and modulation of signaling pathways. The following protocols are designed to investigate these potential effects.

Experimental Workflow for In Vitro Characterization of this compound

The following workflow outlines a systematic approach to assess the in vitro effects of this compound.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Apoptosis Induction cluster_phase3 Phase 3: Signaling Pathway Analysis P1_1 Cell Line Selection (e.g., HeLa, A549, MCF-7) P1_2 Dose-Response Analysis (MTT/XTT Assay) P1_1->P1_2 P1_3 Determine IC50 Values P1_2->P1_3 P2_1 Treat cells with This compound (IC50 conc.) P1_3->P2_1 Inform concentration selection P3_1 Treat cells with This compound P1_3->P3_1 Inform concentration selection P2_2 Caspase-Glo 3/7 Assay P2_1->P2_2 P2_3 TUNEL Assay P2_1->P2_3 P3_2 NF-κB Reporter Assay P3_1->P3_2 P3_3 PI3K/Akt Western Blot P3_1->P3_3

Caption: Experimental workflow for the in vitro characterization of this compound.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the described experimental protocols. These tables are for illustrative purposes to guide data presentation.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
HeLa (Cervical Cancer)MTT4875.2
A549 (Lung Cancer)XTT48112.5
MCF-7 (Breast Cancer)MTT4898.6
Jurkat (T-cell Leukemia)XTT2455.8

Table 2: Apoptotic Activity of this compound

Cell LineTreatmentCaspase-3/7 Activity (Fold Change vs. Control)% Apoptotic Cells (TUNEL Assay)
HeLaThis compound (75 µM)4.235.6
JurkatThis compound (56 µM)6.852.1

Table 3: Effect of this compound on NF-κB and PI3K/Akt Signaling

Cell LineTreatmentNF-κB Reporter Activity (Fold Change vs. Control)p-Akt/Total Akt Ratio (Fold Change vs. Control)
HeLaThis compound (75 µM)0.450.62
A549This compound (112 µM)0.580.71

Experimental Protocols

Protocol 1: Cell Viability Assays (MTT and XTT)

Objective: To determine the cytotoxic effects of this compound on cultured mammalian cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cultured mammalian cells (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture[6]

  • Solubilization solution (e.g., DMSO)[6]

  • 96-well plates

  • Microplate reader

MTT Assay Protocol: [4][5][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

XTT Assay Protocol: [6][8]

  • Follow steps 1-3 of the MTT assay protocol.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.[6]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assays

Objective: To determine if this compound induces apoptosis in mammalian cells.

A. Caspase-Glo® 3/7 Assay [9][10]

Materials:

  • Caspase-Glo® 3/7 Assay System

  • Treated cells in a 96-well plate

  • Luminometer

Protocol:

  • Cell Treatment: Seed and treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent as per the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

B. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay [11]

Materials:

  • TUNEL assay kit

  • Treated cells on coverslips or in a multi-well plate

  • Fixation and permeabilization buffers

  • Fluorescence microscope

Protocol:

  • Sample Preparation: Treat cells with this compound. Fix and permeabilize the cells according to the kit's protocol.[11]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.

  • Staining: Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

  • Quantification: Determine the percentage of TUNEL-positive cells.

Protocol 3: Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the NF-κB and PI3K/Akt signaling pathways.

A. NF-κB Reporter Assay

Materials:

  • HEK293 cells stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or SEAP)

  • This compound

  • TNF-α (as a positive control for NF-κB activation)

  • Luciferase or SEAP assay system

Protocol:

  • Cell Seeding and Treatment: Seed the reporter cells and treat with this compound for a specified duration. In a separate set of wells, co-treat with TNF-α to assess the inhibitory effect of this compound.

  • Reporter Gene Assay: Measure the reporter gene activity (luciferase or SEAP) in the cell lysates or culture supernatant according to the manufacturer's protocol.

B. PI3K/Akt Pathway Analysis by Western Blot

Materials:

  • Treated cell lysates

  • Protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Cell Lysis and Protein Quantification: Treat cells with this compound, lyse the cells, and determine the protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin).

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

  • Densitometry: Quantify the band intensities and determine the ratio of p-Akt to total Akt.

Signaling Pathway Diagrams

The following diagrams illustrate the NF-κB and PI3K/Akt signaling pathways and indicate potential points of modulation by this compound.

nf_kb_pathway cluster_pathway NF-κB Signaling Pathway Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription Nucleus->Gene DestomycinB This compound DestomycinB->IKK Potential Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

pi3k_akt_pathway cluster_pathway PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream DestomycinB This compound DestomycinB->PI3K Potential Inhibition? DestomycinB->Akt Potential Inhibition?

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

References

Application Notes and Protocols for Destomycin B in Molecular Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of detailed information regarding the specific applications of Destomycin B in molecular biology research. While this compound has been identified as an antibiotic, crucial data for its use in a research setting—such as its precise mechanism of action, quantitative data on its efficacy, and established experimental protocols—are not sufficiently documented in accessible resources.

This compound is known to be an antibiotic produced by the bacterium Streptomyces rimofaciens.[1][] It is classified as a member of the destomycin family of antibiotics, which are aminoglycosides.[3][4] Like other aminoglycosides, it is presumed to exert its antibiotic effect by inhibiting protein synthesis in susceptible organisms. It has been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][5][6]

Despite this general classification, detailed studies elucidating its specific molecular targets, its impact on cellular signaling pathways, and quantitative measures of its activity (such as IC50 or Minimum Inhibitory Concentration (MIC) values against common laboratory strains) are not available in the public domain. The absence of this fundamental information precludes the development of detailed and reliable application notes and experimental protocols for its use in molecular biology research.

For researchers interested in the potential applications of aminoglycoside antibiotics in their work, extensive information is available for other members of this class, such as Destomycin A, Gentamicin, Kanamycin, and Neomycin. These antibiotics have well-characterized mechanisms of action, and a wealth of literature provides detailed protocols for their use in various molecular biology techniques, including as selection agents for genetically modified organisms and in studies of protein synthesis.

Due to the lack of specific and detailed scientific data for this compound, we are unable to provide the requested Application Notes and Protocols. The creation of such documents would require empirical data that is not currently available in published literature. We recommend that researchers seeking to use an aminoglycoside antibiotic in their experiments refer to the extensive resources available for more well-characterized members of this antibiotic family.

References

Destomycin B as a Selection Agent in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of successfully transfected or transduced cells is a cornerstone of modern molecular biology, enabling the generation of stable cell lines for research, drug discovery, and biopharmaceutical production. This is typically achieved by co-expressing a gene of interest with a selectable marker that confers resistance to a specific cytotoxic agent.

Destomycin B, an aminoglycoside antibiotic, is a potential selection agent for mammalian cell culture. While detailed protocols for this compound are not as widely documented as for other aminoglycosides, its mechanism of action is presumed to be similar to that of Hygromycin B. Both antibiotics are inactivated by the action of Hygromycin B phosphotransferase, an enzyme encoded by the hygromycin resistance gene (hph or hyg). This enzyme catalyzes the phosphorylation of the antibiotic, rendering it unable to bind to the ribosome and inhibit protein synthesis.

These application notes provide a comprehensive guide to using a this compound-based selection system, leveraging the well-established protocols and data for Hygromycin B. The provided methodologies and data can be adapted for the use of this compound, with the critical first step being the determination of the optimal concentration through a dose-response experiment (kill curve).

Mechanism of Action and Resistance

This compound, like other aminoglycoside antibiotics, inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1] It binds to the ribosomal subunits, causing mistranslation and premature termination of polypeptide chains, ultimately leading to cell death.[2][3]

Resistance to this compound is conferred by the hygromycin resistance gene (hph), which encodes the enzyme Hygromycin B phosphotransferase.[4][5] This enzyme transfers a phosphate (B84403) group from ATP to the antibiotic, a process known as phosphorylation.[4][6] This modification inactivates the antibiotic, preventing it from interacting with the ribosome and allowing the cell to synthesize proteins normally.[1]

cluster_cell Mammalian Cell Destomycin_B This compound Ribosome Ribosome Destomycin_B->Ribosome Inhibits HPT_enzyme Hygromycin B Phosphotransferase (HPT) Destomycin_B->HPT_enzyme Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Required for Cell_Death Cell Death Protein_Synthesis->Cell_Death Inhibition leads to hph_gene hph Gene hph_gene->HPT_enzyme Encodes ADP ADP HPT_enzyme->ADP Inactive_Destomycin_B Phosphorylated (Inactive) This compound HPT_enzyme->Inactive_Destomycin_B Phosphorylates ATP ATP ATP->HPT_enzyme Start Start Transfection Transfect cells with plasmid (GOI + hph gene) Start->Transfection Recovery Incubate in non-selective medium (24-48h) Transfection->Recovery Selection Apply this compound (Optimal Concentration) Recovery->Selection Cell_Death Non-transfected cells die Selection->Cell_Death Colony_Formation Resistant cells form colonies (1-3 weeks) Selection->Colony_Formation Isolation Isolate single colonies Colony_Formation->Isolation Expansion Expand clonal populations Isolation->Expansion Characterization Characterize clones (Expression, Function) Expansion->Characterization Cryopreservation Cryopreserve stable cell lines Expansion->Cryopreservation End End Characterization->End Cryopreservation->End

References

Application Notes and Protocols for Assessing the Anthelmintic Efficacy of Destomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B, a member of the aminoglycoside antibiotic family, has demonstrated potential as an anthelmintic agent. This document provides a detailed protocol for the comprehensive assessment of its efficacy against helminth parasites, encompassing both in vitro and in vivo methodologies. The protocols outlined herein are designed to yield robust and reproducible data, crucial for the preclinical evaluation of this compound as a candidate anthelmintic drug. The provided workflows, data presentation formats, and mechanistic diagrams are intended to guide researchers through a systematic evaluation process, from initial screening to preliminary efficacy confirmation in a rodent model.

Proposed Mechanism of Action: Neuromuscular Blockade

While the precise anthelmintic mechanism of this compound is yet to be fully elucidated, its classification as an aminoglycoside suggests a potential interference with neuromuscular signaling in helminths, leading to paralysis and expulsion. Aminoglycosides are known to inhibit protein synthesis by binding to ribosomal RNA.[1] In the context of anthelmintic activity, this could disrupt the synthesis of critical proteins involved in neurotransmission. A plausible hypothesis is that this compound acts as an antagonist or modulator of key neurotransmitter receptors at the neuromuscular junction, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to flaccid or spastic paralysis of the parasite.[2][3]

Signaling Pathway Diagram

Neuromuscular Signaling Pathway in Helminths cluster_presynaptic Presynaptic Motor Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ Influx->Synaptic Vesicles (ACh) Triggers fusion ACh Synaptic Vesicles (ACh)->ACh Exocytosis ACh Release ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Potential Blockade Na+ Influx Na+ Influx nAChR->Na+ Influx Opens channel Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction/Paralysis Muscle Contraction/Paralysis Depolarization->Muscle Contraction/Paralysis

Caption: Proposed mechanism of this compound at the helminth neuromuscular junction.

Experimental Workflow

The evaluation of this compound's anthelmintic efficacy follows a tiered approach, beginning with high-throughput in vitro screening and progressing to a more complex in vivo model.

Anthelmintic Efficacy Assessment Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment C_elegans_Culture Culture of Caenorhabditis elegans Motility_Assay Larval and Adult Motility Assay C_elegans_Culture->Motility_Assay Data_Analysis_InVitro EC50 Determination Motility_Assay->Data_Analysis_InVitro Mouse_Infection Infection of Mice with Heligmosomoides polygyrus Data_Analysis_InVitro->Mouse_Infection Proceed if promising (Low EC50) Drug_Administration Oral Administration of This compound Mouse_Infection->Drug_Administration FECRT Fecal Egg Count Reduction Test (FECRT) Drug_Administration->FECRT Worm_Burden Total Worm Burden Count at Necropsy Drug_Administration->Worm_Burden Data_Analysis_InVivo Efficacy Calculation (%) FECRT->Data_Analysis_InVivo Worm_Burden->Data_Analysis_InVivo

Caption: Tiered workflow for assessing the anthelmintic efficacy of this compound.

In Vitro Efficacy Assessment

The initial screening of this compound is performed using the free-living nematode Caenorhabditis elegans due to its ease of culture and physiological similarities to parasitic nematodes.[4]

Experimental Protocol: C. elegans Motility Assay
  • C. elegans Culture: Maintain wild-type (N2) C. elegans on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50 at 20°C. Synchronize worm cultures to obtain a population of L4 larvae for the assay.[5]

  • Assay Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO). Ensure the final solvent concentration in the assay does not exceed 1% and is non-toxic to the worms.[4]

    • Prepare serial dilutions of this compound in M9 buffer to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a positive control (e.g., Ivermectin at a known effective concentration) and a negative control (M9 buffer with the solvent).[6]

  • Motility Assay:

    • Wash synchronized L4 larvae off NGM plates with M9 buffer and adjust the concentration to approximately 50-80 worms per 20 µL.[4][6]

    • In a 96-well microtiter plate, add 60 µL of the worm suspension to each well.

    • Add 40 µL of the respective this compound dilutions, positive control, or negative control to the wells.

    • Incubate the plates at 20°C.

  • Data Collection:

    • Assess worm motility at various time points (e.g., 4, 8, 12, and 24 hours) post-exposure.

    • Motility can be scored visually under a microscope (e.g., percentage of motile worms) or quantified using an automated worm tracker.

    • A worm is considered non-motile or dead if it does not move when prodded with a platinum wire pick.

  • Data Analysis:

    • Calculate the percentage of non-motile worms for each concentration at each time point.

    • Determine the EC50 (half-maximal effective concentration) value for this compound at the 24-hour time point using a suitable statistical software package with a non-linear regression model.

Data Presentation: In Vitro Motility Assay

Table 1: In Vitro Anthelmintic Activity of this compound against C. elegans

Concentration (µM)Mean % Non-Motile (± SD) at 24h
Negative Control
0.1
1
10
50
100
Positive Control (Ivermectin)
EC50 (µM)

In Vivo Efficacy Assessment

Promising results from the in vitro screening warrant further investigation in a rodent model of gastrointestinal nematode infection. The mouse model using Heligmosomoides polygyrus is a well-established system for preclinical anthelmintic drug testing.[7][8]

Experimental Protocol: Murine Heligmosomoides polygyrus Model
  • Animal Model: Use 6-8 week old female BALB/c mice. Acclimatize the animals for at least one week before the start of the experiment. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

  • Parasite Infection: Infect mice orally with approximately 200 third-stage (L3) larvae of H. polygyrus.[9]

  • Treatment Groups:

    • On day 7 post-infection, randomly allocate mice into treatment and control groups (n=6-8 mice per group).

    • Group 1 (Vehicle Control): Administer the vehicle used to dissolve this compound.

    • Group 2-4 (this compound): Administer this compound orally at three different dose levels (e.g., 10, 25, and 50 mg/kg).

    • Group 5 (Positive Control): Administer a standard anthelmintic drug with known efficacy against H. polygyrus (e.g., Pyrantel Pamoate).[7]

  • Drug Administration: Administer the treatments orally once daily for three consecutive days.

  • Fecal Egg Count Reduction Test (FECRT):

    • Collect fecal samples from each mouse on day 6 post-infection (pre-treatment) and on day 14 post-infection (post-treatment).

    • Determine the number of eggs per gram of feces (EPG) using a standard quantitative method (e.g., McMaster technique).

    • Calculate the percentage reduction in EPG for each treatment group.[10]

  • Worm Burden Determination:

    • On day 16 post-infection, euthanize all mice.

    • Carefully dissect the small intestine and collect the adult worms.

    • Count the total number of adult worms for each mouse.

  • Data Analysis:

    • Calculate the mean EPG and worm burden for each group.

    • Determine the percentage efficacy for both FECRT and worm burden reduction using the formula: % Efficacy = [(Mean of Control Group - Mean of Treated Group) / Mean of Control Group] x 100

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed reductions. A p-value of <0.05 is typically considered significant.

Data Presentation: In Vivo Efficacy

Table 2: Fecal Egg Count Reduction (FECR) Following this compound Treatment

Treatment GroupDose (mg/kg)Mean EPG Pre-treatment (± SD)Mean EPG Post-treatment (± SD)% FECR
Vehicle Control -
This compound 10
This compound 25
This compound 50
Positive Control

Table 3: Worm Burden Reduction Following this compound Treatment

Treatment GroupDose (mg/kg)Mean Worm Burden (± SD)% Reduction
Vehicle Control -
This compound 10
This compound 25
This compound 50
Positive Control

Conclusion

The protocols detailed in this document provide a robust framework for the systematic evaluation of this compound's anthelmintic efficacy. The combination of in vitro screening with a validated in vivo model allows for a comprehensive assessment of its potential as a novel anthelmintic agent. Adherence to these standardized methods will ensure the generation of high-quality, comparable data, facilitating informed decisions in the drug development pipeline.

References

Application Notes and Protocols: Cytotoxicity Assay for Destomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B is a member of the aminoglycoside antibiotic family, which is known for its antibacterial and antifungal properties.[][2] Like other aminoglycosides such as Destomycin A, it is expected to inhibit protein synthesis in susceptible microorganisms.[2][3] As with any potential therapeutic agent, evaluating its cytotoxic effect on mammalian cells is a critical step in the drug development process to assess its safety profile.[4] This document provides a detailed protocol for determining the cytotoxicity of this compound using a standard in vitro MTT assay.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Principle of the Assay

The cytotoxicity of this compound is determined by exposing cultured mammalian cells to varying concentrations of the compound. After a specified incubation period, the cell viability is assessed using the MTT assay. A dose-response curve is then generated by plotting cell viability against the concentration of this compound, from which the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[7][8]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol is a general guideline and may require optimization depending on the cell line used.

Materials and Reagents

  • This compound (powder)

  • Selected mammalian cell line (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture selected mammalian cell line cell_harvest 2. Harvest and count cells using Trypsin-EDTA cell_culture->cell_harvest cell_seeding 3. Seed cells into a 96-well plate cell_harvest->cell_seeding prepare_destomycin 4. Prepare serial dilutions of this compound treat_cells 5. Treat cells with This compound dilutions prepare_destomycin->treat_cells incubate_cells 6. Incubate for 24-72 hours treat_cells->incubate_cells add_mtt 7. Add MTT solution to each well incubate_mtt 8. Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt solubilize 9. Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize read_absorbance 10. Measure absorbance at 570 nm calculate_viability 11. Calculate % cell viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT-based cytotoxicity assay for this compound.

Procedure

  • Cell Seeding:

    • Culture the chosen cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

    • When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.[9]

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a negative control (cells with medium and solvent only) and a positive control (cells with a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.[8][9]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

  • Generate a dose-response curve by plotting the percentage of cell viability against the log of the this compound concentration.

  • Determine the IC50 value from the dose-response curve. This can be done using graphing software such as GraphPad Prism.

Illustrative Data Presentation

The following table presents hypothetical IC50 values for this compound against various cancer cell lines after 48 hours of treatment. This data is for illustrative purposes only and actual values must be determined experimentally.

Cell LineCancer TypeIllustrative IC50 (µM)
HeLaCervical Cancer75.2
A549Lung Cancer112.5
MCF-7Breast Cancer98.6

Signaling Pathway and Mechanism of Action

While the primary mechanism of action for aminoglycoside antibiotics like the Destomycin family is the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit, their effects on mammalian cells are less characterized.[3] Cytotoxicity in mammalian cells could potentially occur through off-target effects or at high concentrations, leading to cellular stress and apoptosis. Further research is needed to elucidate the specific signaling pathways affected by this compound in mammalian cells.

Disclaimer: This protocol provides a general framework. Researchers should optimize the conditions for their specific cell lines and experimental setup. All laboratory work should be conducted following standard safety procedures.

References

Application Notes and Protocols for Destomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B is an aminoglycoside antibiotic produced by Streptomyces rimofaciens. It exhibits both antifungal and anthelmintic activities.[1][2] Proper preparation and storage of this compound solutions are critical for ensuring its stability and efficacy in research and drug development applications. These application notes provide detailed protocols for the preparation of this compound solutions and guidelines for their storage. Due to the limited availability of specific stability data for this compound, information from the closely related compound Destomycin A and general practices for aminoglycoside antibiotics are referenced to provide comprehensive guidance.

Physicochemical and Stability Data

The following tables summarize the known physicochemical properties of this compound and the stability profile of the related compound, Destomycin A, which can serve as a valuable reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₃₉N₃O₁₃[2][]
Molecular Weight541.55 g/mol [2][]
AppearanceWhite Amorphous Powder[]
SolubilitySoluble in water and lower alcohols.[4][4]
Melting Point144-200°C[]

Table 2: Stability of Aqueous Destomycin A Solutions (for reference)

ConditionStabilitypH RangeSource
37°CVery stable for one month3.8 - 8.2[5]
37°C (0.5% solution)Stable for up to 30 daysNot specified[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL this compound stock solution.

Materials:

  • This compound powder

  • Sterile, deionized or distilled water (ddH₂O)

  • Sterile 15 mL or 50 mL conical tubes

  • Vortex mixer

  • Analytical balance

  • Weighing paper

  • Spatula

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquoting

  • Pipettes and sterile tips

Procedure:

  • Pre-dissolution Steps:

    • Bring the this compound powder to room temperature before opening the container to prevent condensation.

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using an analytical balance. For a 10 mg/mL solution, you will need 10 mg of powder for every 1 mL of solvent.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile conical tube.

    • Add the required volume of sterile ddH₂O.

    • Vortex the solution until the powder is completely dissolved. This compound is soluble in water.[4]

  • Sterilization:

    • To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

    • Label each aliquot clearly with the name of the compound, concentration, and date of preparation.

    • For long-term storage, it is recommended to store the aliquots at -20°C. Based on general antibiotic stability guidelines, solutions stored at this temperature can be stable for several months.[6] For short-term storage (up to two weeks), 4°C is acceptable.[6]

Workflow for this compound Stock Solution Preparation

G A Weigh this compound Powder B Dissolve in Sterile Water A->B C Vortex until Dissolved B->C D Filter Sterilize (0.22 µm) C->D E Aliquot into Sterile Tubes D->E F Store at -20°C (Long-term) or 4°C (Short-term) E->F

Caption: Workflow for preparing a sterile stock solution of this compound.

Protocol 2: Assessment of this compound Solution Stability (General Guideline)

This protocol provides a framework for evaluating the stability of this compound solutions under various conditions.

Materials:

  • Prepared this compound stock solution

  • Sterile buffers of various pH values (e.g., pH 4, 7, 9)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

  • Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)

  • Light-blocking foil (e.g., aluminum foil)

  • Clear and amber vials

Procedure:

  • Preparation of Test Samples:

    • Dilute the this compound stock solution to a suitable working concentration in different sterile aqueous buffers (e.g., acidic, neutral, and basic pH).

    • Dispense the solutions into both clear and amber (or foil-wrapped) vials to assess light sensitivity.

  • Storage Conditions:

    • Store the prepared vials under a matrix of conditions:

      • Temperature: 4°C, 25°C (room temperature), and 37°C.

      • Light Exposure: Protected from light and exposed to ambient light.

  • Time Points for Analysis:

    • Establish a schedule for sample analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30).

  • Analytical Method:

    • At each time point, analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as HPLC.

    • The method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.

    • A common threshold for stability is the retention of at least 90% of the initial concentration.

Logical Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis A Prepare this compound Solution in Different pH Buffers B Aliquot into Clear and Amber Vials A->B C Temperature Study (4°C, 25°C, 37°C) B->C D Light Exposure Study (Light vs. Dark) B->D E Withdraw Aliquots at Defined Time Points F Analyze by HPLC E->F G Calculate % Remaining F->G H Determine Shelf-Life and Optimal Storage Conditions G->H

Caption: Logical workflow for assessing the stability of this compound solutions.

General Handling and Storage Recommendations

  • Solid Form: Store this compound powder in a tightly sealed container at 2-8°C for long-term storage, protected from moisture.[5]

  • Solutions: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, follow the aliquoting and storage procedures outlined in Protocol 1. Avoid repeated freeze-thaw cycles.

  • Safety Precautions: As with all chemicals, handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

References

Destomycin B: Application Notes and Protocols for Fungal Control in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B, an aminoglycoside antibiotic produced by Streptomyces rimofaciens, has demonstrated notable antifungal properties, positioning it as a compound of interest for agricultural research aimed at controlling phytopathogenic fungi.[] This document provides detailed application notes and protocols based on available research, offering a framework for utilizing this compound in experimental settings.

I. Quantitative Antifungal Activity

This compound exhibits a broad spectrum of activity against various fungal plant pathogens. The minimum inhibitory concentration (MIC) required to inhibit the growth of several key agricultural fungi has been determined in in-vitro studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Plant Pathogenic Fungi

Fungal SpeciesCommon Disease CausedMIC (µg/mL)
Pyricularia oryzaeRice Blast1.56
Cochliobolus miyabeanusBrown Spot of Rice6.25
Alternaria kikuchianaBlack Spot of Pear12.5
Glomerella cingulataAnthracnose25
Fusarium oxysporumFusarium Wilt>100
Sclerotinia sclerotiorumWhite Mold12.5
Botrytis cinereaGray Mold25
Corticium rolfsiiSouthern Blight6.25

Data sourced from Patent US3926948A.

II. Mechanism of Action

The precise mechanism of action of this compound against fungal pathogens has not been fully elucidated in publicly available research. However, studies on other aminoglycoside antibiotics suggest a likely mode of action involving interaction with the fungal plasma membrane. It is hypothesized that these amphiphilic molecules perturb the integrity of the plasma membrane, leading to increased permeability and subsequent cell death.[2][3] This interaction is thought to be influenced by the specific lipid composition of the fungal membrane.[2][3]

dot

cluster_destomycin This compound Action Destomycin_B This compound Membrane_Binding Binding to Fungal Plasma Membrane Destomycin_B->Membrane_Binding Membrane_Perturbation Membrane Perturbation Membrane_Binding->Membrane_Perturbation Permeability_Increase Increased Permeability Membrane_Perturbation->Permeability_Increase Cell_Death Fungal Cell Death Permeability_Increase->Cell_Death

Caption: Hypothesized mechanism of action for this compound.

III. Experimental Protocols

The following protocols are generalized methodologies for the in-vitro and in-vivo evaluation of this compound's antifungal efficacy. Researchers should adapt these protocols to their specific fungal pathogen and host plant systems.

A. In-Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.

1. Materials:

  • This compound

  • Target fungal culture

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water).
  • Perform serial two-fold dilutions of the this compound stock solution in the wells of a 96-well plate using PDB. The final volume in each well should be 100 µL. Concentrations should bracket the expected MIC values from Table 1.
  • Prepare a fungal inoculum from a fresh culture and adjust the concentration to approximately 1 x 10^5 spores/mL or mycelial fragments.
  • Add 100 µL of the fungal inoculum to each well, bringing the total volume to 200 µL.
  • Include a positive control (fungal inoculum in PDB without this compound) and a negative control (PDB only).
  • Incubate the plates at the optimal temperature for the target fungus (typically 25-28°C) for 48-72 hours.
  • Determine the MIC visually as the lowest concentration of this compound that completely inhibits fungal growth. Alternatively, measure the optical density at 600 nm using a microplate reader.

dot

cluster_workflow In-Vitro MIC Determination Workflow prep_desto Prepare this compound Stock Solution serial_dil Serial Dilution in 96-well Plate prep_desto->serial_dil inoculate Inoculate Wells serial_dil->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Determine MIC (Visual/Spectrophotometer) incubate->read_results cluster_workflow In-Vivo Detached Leaf Assay Workflow prep_leaves Prepare Healthy Detached Leaves treat_leaves Apply this compound Solutions prep_leaves->treat_leaves dry_leaves Air Dry Leaves treat_leaves->dry_leaves inoculate_leaves Inoculate with Fungal Pathogen dry_leaves->inoculate_leaves incubate_leaves Incubate in Humid Chambers inoculate_leaves->incubate_leaves assess_disease Assess Disease Severity and Calculate Control % incubate_leaves->assess_disease

References

Destomycin B: A Tool for Investigating Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B is an aminoglycoside antibiotic. While specific research on this compound is limited, its classification within the aminoglycoside family provides a strong basis for understanding its mechanism of action and its utility as a tool for studying protein synthesis. Aminoglycoside antibiotics are potent inhibitors of protein synthesis in prokaryotes, primarily by targeting the 30S ribosomal subunit.[1][2] This interaction leads to the misreading of mRNA codons and the production of non-functional or truncated proteins, ultimately resulting in bacterial cell death.[3][4] These characteristics make this compound, and aminoglycosides in general, valuable for research into bacterial translation processes and for the development of novel antimicrobial agents.

This document provides an overview of the presumed mechanism of action of this compound based on its class, along with detailed protocols for key experiments to study its inhibitory effects on protein synthesis.

Mechanism of Action: The Aminoglycoside Model

This compound, as an aminoglycoside, is presumed to inhibit bacterial protein synthesis through the following steps:

  • Binding to the 30S Ribosomal Subunit: Aminoglycosides bind to the 16S rRNA of the small (30S) ribosomal subunit.[2][5] This binding occurs at the A-site, which is crucial for decoding the mRNA sequence.[6]

  • Interference with Translation Initiation: Some aminoglycosides can interfere with the formation of the 70S initiation complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA.

  • Induction of mRNA Misreading: The binding of the aminoglycoside distorts the A-site, leading to incorrect pairing between the mRNA codon and the tRNA anticodon. This results in the incorporation of wrong amino acids into the growing polypeptide chain.[3][4]

  • Inhibition of Translocation: The movement of the ribosome along the mRNA (translocation) can be hindered by the presence of the bound aminoglycoside.[7]

  • Production of Aberrant Proteins: The culmination of these effects is the synthesis of non-functional or truncated proteins, which disrupts essential cellular processes and leads to bacterial cell death.[3]

It is important to note that while this is the general mechanism for aminoglycosides, the specific binding affinity and inhibitory potency can vary between different members of this antibiotic class.

Quantitative Data

Specific quantitative data for this compound, such as its half-maximal inhibitory concentration (IC50) for protein synthesis or its minimum inhibitory concentrations (MICs) against various bacterial strains, are not widely available in the readily accessible scientific literature. However, researchers can determine these values experimentally using the protocols provided below. For context, other aminoglycosides exhibit a wide range of MIC values depending on the bacterial species, typically ranging from 0.5 to 32 µg/mL.[8]

Table 1: General Aminoglycoside Activity Profile (for reference)

ParameterTypical Range for AminoglycosidesTarget Organisms
MIC 0.5 - 64 µg/mLGram-negative and some Gram-positive bacteria
IC50 (in vitro translation) 20 - 60 µM (for some inhibitors)[9]Bacterial cell-free systems

Note: These values are for general reference and the specific activity of this compound must be determined experimentally.

Experimental Protocols

The following are detailed protocols that can be adapted to study the protein synthesis inhibitory activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for OD600 readings)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) and filter-sterilize.

  • Prepare serial dilutions of this compound in MHB in a 96-well plate. A typical two-fold dilution series might range from 256 µg/mL to 0.5 µg/mL.

  • Prepare a bacterial inoculum by diluting an overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.

  • Inoculate the wells of the 96-well plate containing the this compound dilutions with the bacterial suspension. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Alternatively, the optical density at 600 nm (OD600) can be measured.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This cell-free assay directly measures the effect of this compound on the translation of a reporter gene.

Materials:

  • This compound

  • Bacterial cell-free extract (e.g., S30 extract from E. coli)

  • Reporter plasmid DNA (e.g., containing a luciferase or green fluorescent protein (GFP) gene under a bacterial promoter)

  • Amino acid mixture

  • ATP and GTP

  • Reaction buffer

  • Luciferase assay reagent or fluorescence plate reader

Procedure:

  • Prepare a master mix containing the cell-free extract, reaction buffer, amino acids, ATP, and GTP.

  • Add varying concentrations of this compound to the master mix. Include a no-antibiotic control.

  • Initiate the transcription-translation reaction by adding the reporter plasmid DNA to the master mix.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Measure reporter protein activity by quantifying the amount of luciferase (luminescence) or GFP (fluorescence) produced.

  • Calculate the IC50 value by plotting the reporter activity against the concentration of this compound. The IC50 is the concentration at which 50% of protein synthesis is inhibited.[9]

Visualizations

The following diagrams illustrate the key concepts related to the mechanism of action of this compound as an aminoglycoside protein synthesis inhibitor.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S 50S NonFunctionalProtein Non-functional Protein 50S->NonFunctionalProtein Peptide Bond Formation 30S 30S 30S->NonFunctionalProtein Causes Misreading mRNA mRNA mRNA->30S Binds tRNA tRNA tRNA->30S Binds to A-site DestomycinB This compound DestomycinB->30S Binds & Distorts A-site

Caption: Mechanism of this compound-induced protein synthesis inhibition.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_reaction In Vitro Translation cluster_analysis Data Analysis MasterMix Prepare Master Mix (Cell-free extract, buffer, amino acids, energy) Add_DestomycinB Add this compound to Master Mix MasterMix->Add_DestomycinB DestomycinB_Dilutions Prepare Serial Dilutions of this compound DestomycinB_Dilutions->Add_DestomycinB Add_DNA Add Reporter Plasmid DNA Add_DestomycinB->Add_DNA Incubate Incubate at 37°C Add_DNA->Incubate Measure_Signal Measure Reporter Signal (Luminescence/Fluorescence) Incubate->Measure_Signal Plot_Data Plot Signal vs. [this compound] Measure_Signal->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound.

Conclusion

While specific data on this compound is not abundant, its classification as an aminoglycoside provides a solid framework for its use in studying bacterial protein synthesis. The protocols outlined here offer a starting point for researchers to characterize its inhibitory properties and to utilize it as a tool to probe the intricacies of the bacterial translation machinery. Further research is warranted to elucidate the specific binding kinetics and spectrum of activity of this compound, which could contribute to the development of new strategies to combat antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Contamination in Destomycin B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve contamination issues in experiments involving Destomycin B.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of contamination in my cell culture treated with this compound?

A1: Contamination can manifest in several ways, even in the presence of an antibiotic like this compound. The most common signs are:

  • Visual changes in the medium: A sudden increase in turbidity (cloudiness) or a rapid change in the color of the pH indicator (e.g., phenol (B47542) red turning yellow or purple) can indicate bacterial or fungal contamination.[1][2][3]

  • Microscopic examination: The presence of small, motile particles (bacteria) or filamentous structures (fungi) between your cells when viewed under a microscope is a clear sign of contamination.[1][2][3]

  • Changes in cell morphology and growth: Contaminated cultures may show increased cell death, detachment of adherent cells, or a significant deviation from their normal growth rate and appearance.[4]

  • No visible signs (Mycoplasma): Mycoplasma contamination is particularly insidious as it often does not cause visible changes to the culture medium.[5][6] The only indications may be subtle changes in cell behavior or experimental results.[5]

Q2: I suspect mycoplasma contamination. How can I confirm this?

A2: Mycoplasma are very small bacteria that lack a cell wall, making them resistant to many common antibiotics and difficult to detect visually.[5][7][8] Regular testing for mycoplasma is crucial.[6][9] Common detection methods include:

  • PCR (Polymerase Chain Reaction): This is a highly sensitive and rapid method that amplifies mycoplasma DNA for detection.[6][9][10] It is one of the most reliable methods available.[9]

  • DNA Staining: Using fluorescent dyes like DAPI or Hoechst that bind to DNA. Under a fluorescence microscope, mycoplasma will appear as small, bright dots surrounding the cell nuclei.[2][10]

  • ELISA (Enzyme-Linked Immunosorbent Assay): These kits use antibodies to detect specific mycoplasma antigens.[2]

  • Microbiological Culture: This involves growing a sample on a specific agar (B569324) plate to see if mycoplasma colonies form. This is a direct detection method but can be time-consuming.[6][10]

Q3: Can this compound prevent all types of contamination?

A3: While this compound is an antibiotic designed to inhibit or kill susceptible microorganisms, it may not be effective against all potential contaminants. Antibiotic resistance is a possibility, and the spectrum of activity of this compound may not cover all bacterial strains, fungi, or mycoplasma.[7] It is essential to practice good aseptic technique as the primary method of contamination prevention.[11][12] The use of antibiotics should be considered a secondary measure.[13]

Q4: My media has turned cloudy and yellow overnight. What should I do?

A4: A rapid change to cloudy and yellow media is a strong indicator of bacterial contamination.[1][2][3] The yellow color is due to a rapid drop in pH caused by bacterial metabolism.[1][2]

  • Isolate and discard: Immediately remove the contaminated flask(s) from the incubator to prevent cross-contamination of other cultures.[4]

  • Disinfect: Thoroughly disinfect the tissue culture hood, incubator, and any equipment that may have come into contact with the contaminated culture using 70% ethanol (B145695) and a broad-spectrum disinfectant.[11][12]

  • Review your technique: Carefully review your aseptic technique to identify potential sources of the contamination.[11][12]

  • Check your reagents: The contamination could have originated from your media, serum, or other reagents. It is advisable to test these components for sterility.

Troubleshooting Guides

Issue 1: Suspected Microbial Contamination

This guide will help you identify and address common microbial contaminants.

Symptoms:

  • Cloudy or turbid culture medium.[1][3]

  • Sudden color change of the pH indicator.[1][2]

  • Visible colonies or films on the culture surface.[2]

  • Microscopic observation of bacteria (small, distinct shapes, often motile) or fungi (filamentous or budding structures).[1][3]

Troubleshooting Workflow:

G A Suspected Microbial Contamination B Visual Inspection: - Cloudy Medium? - pH Change? A->B C Microscopic Examination (100-400x) B->C D Identify Contaminant Type C->D E Bacterial Contamination Suspected: - Small, motile rods or cocci D->E Yes F Fungal/Yeast Contamination Suspected: - Filamentous hyphae or budding yeast D->F No G Immediate Action: - Isolate and discard contaminated cultures - Disinfect incubator and hood E->G F->G H Review Aseptic Technique G->H J Consider Broader Spectrum Antibiotics if Salvaging is Critical (Not Recommended) G->J I Check Sterility of Reagents H->I

Caption: Troubleshooting workflow for microbial contamination.

Issue 2: Identifying the Source of Contamination

Use this decision tree to pinpoint the likely source of the contamination.

G A Contamination Detected B Is only one flask contaminated? A->B C Yes B->C D No, multiple flasks are contaminated B->D E Potential Breach in Aseptic Technique during handling of that specific flask C->E F Were all contaminated flasks prepared with the same batch of media/reagents? D->F G Yes F->G H No F->H I Contaminated Media, Serum, or other Reagent is likely source G->I J Widespread environmental contamination is possible (e.g., incubator, hood) H->J K Action: Test sterility of common reagents I->K L Action: Thoroughly decontaminate work area and equipment J->L

Caption: Decision tree for identifying contamination sources.

Data Presentation

Table 1: Common Antibiotics Used for Treating Contaminated Cell Cultures

OrganismAntibioticWorking Concentration
Gram-Positive BacteriaAmpicillin100 mg/liter
Gram-Positive BacteriaErythromycin1-10 µg/ml
Gram-Negative BacteriaGentamicin50 µg/ml
FungiAmphotericin B0.25-2.5 µg/ml
MycoplasmaPlasmocin™25 µg/ml

Note: The use of antibiotics to rescue a contaminated culture is generally not recommended as it can lead to the development of resistant strains and may mask underlying low levels of contamination.[13][14] It is often better to discard the culture and start with a fresh, uncontaminated stock.

Experimental Protocols

Protocol 1: Gram Staining for Bacterial Identification

This protocol helps to differentiate between Gram-positive and Gram-negative bacteria, which can inform the choice of antibiotic if you are attempting to salvage a culture.

Materials:

  • Microscope slides

  • Heat source (Bunsen burner or heat block)

  • Staining rack

  • Crystal violet

  • Gram's iodine

  • Decolorizer (e.g., 95% ethanol)

  • Safranin

  • Water

  • Microscope with oil immersion objective

Procedure:

  • Prepare a smear of the contaminated culture supernatant on a clean microscope slide and heat-fix it.

  • Flood the slide with crystal violet and let it stand for 1 minute.

  • Rinse with water.

  • Flood the slide with Gram's iodine and let it stand for 1 minute.

  • Rinse with water.

  • Briefly decolorize with 95% ethanol (about 10-20 seconds).

  • Rinse with water.

  • Counterstain with safranin for 1 minute.

  • Rinse with water and blot dry.

  • Examine under a microscope with an oil immersion lens. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink/red.

Protocol 2: PCR-Based Mycoplasma Detection

This is a highly sensitive method for detecting mycoplasma contamination.

Materials:

  • Commercial PCR mycoplasma detection kit (recommended)

  • PCR thermal cycler

  • Gel electrophoresis equipment

  • DNA extraction reagents (if required by the kit)

  • Cell culture supernatant sample

Procedure:

  • Collect 1 ml of cell culture supernatant from a culture that is near confluency and has been in culture for at least 72 hours without a media change.

  • Prepare the sample according to the instructions of your chosen PCR kit. This may involve a DNA extraction step.

  • Set up the PCR reaction with the provided primers and polymerase. Include positive and negative controls.

  • Run the PCR program on a thermal cycler as specified in the kit's protocol.

  • Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.[9][10]

Mandatory Visualization

Principles of Aseptic Technique

Maintaining a sterile environment is the most critical factor in preventing contamination.

G cluster_0 Sterile Work Area cluster_1 Personal Hygiene cluster_2 Sterile Reagents & Media cluster_3 Sterile Handling Clean Hood Clean Hood Uncluttered Surface Uncluttered Surface Disinfect with 70% Ethanol Disinfect with 70% Ethanol Wash Hands Wash Hands Wear Gloves and Lab Coat Wear Gloves and Lab Coat Tie Back Long Hair Tie Back Long Hair Autoclave or Filter Sterilize Autoclave or Filter Sterilize Check for Cloudiness Before Use Check for Cloudiness Before Use Aliquot to Avoid Contamination Aliquot to Avoid Contamination Flame Necks of Bottles Flame Necks of Bottles Do Not Leave Containers Open Do Not Leave Containers Open Use Sterile Pipettes Once Use Sterile Pipettes Once Aseptic Technique Aseptic Technique Sterile Work Area Sterile Work Area Aseptic Technique->Sterile Work Area Personal Hygiene Personal Hygiene Aseptic Technique->Personal Hygiene Sterile Reagents & Media Sterile Reagents & Media Aseptic Technique->Sterile Reagents & Media Sterile Handling Sterile Handling Aseptic Technique->Sterile Handling

Caption: Key components of effective aseptic technique.

References

Technical Support Center: Optimizing Destomycin B Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data and the specific mechanism of action for Destomycin B are limited in publicly available scientific literature. This guide is based on established principles for the optimization of antifungal agents in in vitro settings. The protocols and data presented are intended as a general framework for researchers.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for their in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: While the precise pathway for this compound is not extensively documented, it is known to possess antifungal properties.[1][2] A common mechanism for antifungal agents involves the disruption of fungal cell membrane integrity. This can be achieved by inhibiting the synthesis of essential membrane components like ergosterol (B1671047). This guide will use the inhibition of the ergosterol biosynthesis pathway as a representative mechanism for illustrative purposes.

Q2: What is a recommended starting concentration range for an initial in vitro experiment with this compound?

A2: Without established Minimum Inhibitory Concentration (MIC) or IC50 values, a broad dose-response experiment is crucial. A starting range finding experiment could span from low µg/mL to over 100 µg/mL, for instance, using serial dilutions across a 96-well plate. The optimal concentration is highly dependent on the specific fungal species and strain being tested.

Q3: How should I prepare a stock solution of this compound?

A3: The solubility of this compound in common laboratory solvents is not well-documented.[3][4] For initial testing, it is recommended to attempt dissolution in sterile, deionized water or a small amount of dimethyl sulfoxide (B87167) (DMSO) followed by dilution in the appropriate aqueous buffer or culture medium. Always create a high-concentration stock that can be easily diluted to the final working concentrations. Ensure the stock solution is fully dissolved before use.

Q4: How can I determine the optimal concentration of this compound for my specific fungal strain?

A4: The optimal concentration should be determined by performing a "kill curve" or dose-response assay. This involves exposing your fungal cells to a range of this compound concentrations over a set period and then measuring cell viability or growth inhibition. The goal is to identify the lowest concentration that achieves the desired level of antifungal activity (e.g., the MIC) while minimizing off-target effects.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable antifungal effect. 1. Concentration of this compound is too low. 2. The fungal strain is resistant. 3. The this compound stock solution has degraded.1. Perform a dose-response experiment with a wider and higher concentration range. 2. Verify the susceptibility of your strain with a known antifungal agent as a positive control. 3. Prepare a fresh stock solution of this compound.
High cytotoxicity observed in host cell lines (if applicable in your assay). 1. this compound concentration is too high. 2. The host cell line is particularly sensitive.1. Titrate down the concentration of this compound to find a non-toxic range. 2. Perform a cell viability assay (e.g., MTT, Trypan Blue) on the host cells in parallel with your antifungal assay to determine the cytotoxic concentration threshold.
Precipitation of this compound in culture media. 1. The concentration exceeds its solubility limit in the specific medium. 2. Interaction with media components.1. Try a different solvent for the stock solution (e.g., a small amount of DMSO followed by dilution). 2. Warm the media to 37°C and vortex gently to aid dissolution. 3. Decrease the final concentration of this compound.
Inconsistent or non-reproducible results. 1. Inaccurate pipetting of stock solutions. 2. Variation in fungal inoculum size. 3. Instability of this compound in the experimental conditions.1. Calibrate pipettes regularly. 2. Standardize the fungal cell density for each experiment. 3. Prepare fresh dilutions of this compound for each experiment and minimize the time the compound is in the media before analysis.

Experimental Protocols & Data Presentation

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - A General Approach

This protocol describes a method to determine the MIC of this compound against a specific fungal strain using a broth microdilution assay.

Materials:

  • Fungal strain of interest

  • Appropriate sterile liquid growth medium (e.g., RPMI-1640)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent to create a high-concentration stock solution (e.g., 1 mg/mL). Filter-sterilize if necessary.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Wells 11 (growth control) and 12 (sterility control) should not contain this compound.

  • Inoculate with Fungal Suspension: Prepare a standardized fungal inoculum as per established laboratory guidelines (e.g., CLSI). Add 100 µL of the fungal suspension to wells 1 through 11. Well 12 receives 100 µL of sterile medium only.

  • Incubation: Incubate the plate at the optimal temperature and duration for the fungal species being tested.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control well (well 11). This can be assessed visually or by measuring the optical density (OD) with a plate reader.

Data Presentation: Example MIC/IC50 Values

The following table is a template for presenting your experimentally determined data.

Fungal Species Strain ID MIC (µg/mL) IC50 (µg/mL) Assay Conditions
Candida albicansATCC 90028User-determined valueUser-determined valueRPMI, 48h, 35°C
Aspergillus fumigatusATCC 204305User-determined valueUser-determined valueRPMI, 72h, 35°C
Cryptococcus neoformansATCC 208821User-determined valueUser-determined valueYPD Broth, 48h, 30°C

Visualizations

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Pathway: Ergosterol Biosynthesis Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14-alpha-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane DestomycinB This compound DestomycinB->Enzyme Inhibits Enzyme->Ergosterol Conversion

Caption: Hypothetical mechanism of this compound inhibiting ergosterol synthesis.

Experimental Workflow

G cluster_workflow Workflow for Determining Optimal Concentration A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B C Add Standardized Fungal Inoculum B->C D Incubate at Optimal Conditions C->D E Measure Growth Inhibition (e.g., OD Reading) D->E F Determine MIC / IC50 E->F G Optimize for Further Assays F->G

Caption: Experimental workflow for optimizing this compound concentration.

References

Destomycin B stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Destomycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of this compound. Here, you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is an aminoglycoside antibiotic.[1] While specific public data on the stability of this compound is limited, aminoglycosides as a class are generally stable when handled and stored correctly. They are typically supplied as a solid, which is the most stable form.

Q2: What are the primary factors that can cause this compound to degrade?

The primary factors that can lead to the degradation of this compound and other aminoglycoside antibiotics include:

  • pH: Extremes in pH, particularly acidic conditions, can lead to hydrolysis of the glycosidic bonds.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Oxidation: Exposure to oxidizing agents can cause chemical modifications.

  • Light: Although less common for aminoglycosides, photolytic degradation can occur with prolonged exposure to UV light.[2]

Q3: How should I store this compound to ensure its stability?

To maximize the stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store in a well-sealed, light-resistant container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Stock Solutions: Prepare stock solutions in a suitable sterile solvent, such as water or a buffer at a neutral pH. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3]

Q4: What are the likely degradation products of this compound?

Specific degradation products of this compound have not been extensively documented in publicly available literature. However, based on the structure of aminoglycosides, potential degradation can occur through the cleavage of glycosidic bonds, leading to the separation of the amino sugar and aminocyclitol moieties. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to identify the specific breakdown products.[4]

Troubleshooting Guide: this compound Degradation Issues

This guide will help you identify and resolve common issues related to the stability of this compound in your experiments.

Observed Issue Potential Cause Recommended Action
Loss of biological activity in your experiment. 1. Degradation of stock solution: Improper storage or repeated freeze-thaw cycles. 2. Instability in experimental media: The pH or components of your culture media may be causing degradation.1. Prepare fresh stock solutions: Use a new vial of solid this compound to prepare a fresh stock solution. Aliquot for single use. 2. Check media compatibility: Assess the stability of this compound in your experimental media over the time course of your experiment. Consider adjusting the pH if it is outside the optimal range for stability.
Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS). Chemical degradation: The appearance of new peaks suggests the formation of degradation products.1. Characterize new peaks: If possible, use mass spectrometry (MS) to identify the mass of the potential degradation products.[4] 2. Perform a forced degradation study: Intentionally degrade a sample of this compound (see Protocol 1) to generate reference degradation products and compare their retention times with the unexpected peaks.
Precipitation of this compound in solution. 1. Exceeded solubility limit: The concentration of this compound may be too high for the chosen solvent. 2. Interaction with buffer components: Certain salts or components in your buffer could be causing precipitation.1. Verify solubility: Check the solubility of this compound in your solvent. You may need to prepare a more dilute solution. 2. Use a different buffer system: If you suspect buffer incompatibility, try dissolving this compound in a different, well-characterized buffer system.
Inconsistent or non-reproducible experimental results. Variable degradation of this compound: Inconsistent handling or storage of this compound solutions between experiments can lead to varying levels of degradation and, consequently, variable effective concentrations.1. Standardize solution preparation: Ensure that all this compound solutions are prepared and stored in a consistent manner for every experiment. 2. Use fresh solutions: For critical experiments, always use freshly prepared solutions to minimize variability.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Solution (1 mg/mL)

Condition Temperature Duration pH Remaining Activity (%) (Hypothetical)
Acidic Hydrolysis60°C24 hours2.060%
Neutral37°C30 days7.0>95%
Alkaline Hydrolysis60°C24 hours10.085%
Oxidation (3% H₂O₂)25°C24 hours7.070%
Photolytic (UV 254nm)25°C24 hours7.090%

Note: This data is illustrative and should be confirmed by experimental analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.[1][2]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

Procedure:

  • Acidic Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 M HCl.

    • Incubate a sample at 60°C for 24 hours.

    • Withdraw aliquots at various time points (e.g., 0, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 M NaOH.

    • Incubate a sample at 60°C for 24 hours.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve a known concentration of this compound in 3% H₂O₂.

    • Keep the sample at room temperature for 24 hours.

    • Withdraw aliquots at various time points.

  • Thermal Degradation:

    • Dissolve a known concentration of this compound in high-purity water.

    • Incubate the sample at 60°C for 24 hours.

    • Withdraw aliquots at various time points.

  • Photolytic Degradation:

    • Dissolve a known concentration of this compound in high-purity water.

    • Expose the solution to direct UV light (e.g., 254 nm) for a defined period.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw aliquots at various time points.

  • Analysis:

    • Analyze all samples and controls using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

While a specific validated HPLC method for this compound is not widely published, the following provides a general starting point based on methods for similar aminoglycoside antibiotics. Method development and validation will be required.

Table 2: General HPLC Parameters

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Detection Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is preferred as aminoglycosides lack a strong chromophore. UV detection at a low wavelength (~200-210 nm) may be possible.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30°C

Visualizations

G cluster_workflow Experimental Workflow: Troubleshooting Degradation A Inconsistent Results or Loss of Activity Observed B Prepare Fresh Stock Solution of this compound A->B C Repeat Experiment with Fresh Solution B->C D Problem Resolved? C->D E Yes: Issue was Likely Degraded Stock D->E Yes F No: Investigate Other Factors D->F No G Check Media/Buffer Stability (See Protocol 1) F->G H Analyze for Degradation Products (HPLC/MS) G->H

Caption: Troubleshooting workflow for this compound degradation issues.

G cluster_pathway Potential Degradation Pathways for this compound DestomycinB This compound Aminoglycoside Structure Hydrolysis Acid/Base Hydrolysis Cleavage of Glycosidic Bonds DestomycinB->Hydrolysis pH extremes Oxidation Oxidation Modification of Amino or Hydroxyl Groups DestomycinB->Oxidation Oxidizing agents Photolysis Photodegradation UV-induced bond cleavage DestomycinB->Photolysis UV light DegradationProducts Degradation Products e.g., Aminocyclitol core, Amino sugars Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photolysis->DegradationProducts

Caption: Potential degradation pathways for this compound.

References

Destomycin B MIC Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Destomycin B Minimum Inhibitory Concentration (MIC) determination. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the antimicrobial susceptibility testing of this compound. Here, you will find detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its spectrum of activity?

This compound is an aminoglycoside antibiotic. It has a broad spectrum of activity, demonstrating effectiveness against Gram-positive bacteria, Gram-negative bacteria, and fungi.[1][] It has also been noted for its anthelmintic properties.[3]

Q2: What is the mechanism of action of this compound?

As an aminoglycoside, this compound is presumed to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit. This binding interferes with the initiation complex, causes misreading of mRNA, and blocks translocation, ultimately leading to bacterial cell death.

Q3: What are the critical factors affecting the stability of this compound in solution?

This compound is relatively stable in aqueous solutions. A key factor in its stability is the pH of the solution. It has been reported that when stored for one month at 37°C within a pH range of 2.0 to 8.2, only a 10% loss of potency is observed.[1] Extreme pH values outside of this range could lead to hydrolysis and degradation. Temperature is another critical factor; prolonged exposure to high temperatures should be avoided.

Q4: Are there known resistance mechanisms to this compound?

While specific resistance mechanisms to this compound are not extensively documented, bacteria can develop resistance to aminoglycosides through several general mechanisms:

  • Enzymatic modification: Bacterial enzymes can modify the aminoglycoside molecule, preventing it from binding to the ribosome.

  • Target site alteration: Mutations in the ribosomal binding site can reduce the affinity of the antibiotic.

  • Reduced uptake or increased efflux: Changes in the bacterial cell membrane can limit the entry of the antibiotic or actively pump it out.

Troubleshooting Guide

This section addresses common problems encountered during this compound MIC determination.

Problem Potential Cause Recommended Solution
No bacterial growth in positive control wells. 1. Inoculum preparation error (too dilute).2. Non-viable bacterial culture.3. Contamination of media or reagents with an inhibitory substance.1. Verify the inoculum density using a spectrophotometer or by plating serial dilutions.2. Use a fresh, actively growing bacterial culture.3. Use fresh, sterile media and reagents.
Growth in negative control wells (sterility control). Contamination of the media, antibiotic stock solution, or microplate.1. Ensure aseptic technique throughout the procedure.2. Use sterile, certified-pure media and reagents.3. Use pre-sterilized microplates.
Inconsistent MIC values across replicates. 1. Inaccurate pipetting of antibiotic or inoculum.2. Poor mixing of reagents in the wells.3. Edge effects in the microplate (evaporation).1. Calibrate pipettes regularly and use proper pipetting technique.2. Gently tap the plate or use a plate shaker to ensure homogeneity.3. Fill the outer wells with sterile water or media to minimize evaporation from the test wells.
Unexpectedly high MIC values. 1. Degraded this compound stock solution.2. High inoculum density.3. Presence of interfering substances in the media.1. Prepare fresh stock solutions of this compound. Verify the pH of the stock and working solutions are within the stable range (pH 2.0-8.2).2. Standardize the inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL).3. Ensure the use of appropriate, cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of aminoglycosides.
"Skipped" wells (no growth at a lower concentration, but growth at a higher one). 1. Pipetting error.2. Contamination of a single well.3. Paradoxical effect (less common with aminoglycosides).1. Repeat the assay with careful attention to pipetting.2. Examine the well for any signs of contamination.3. If reproducible, this may be a rare drug-organism specific effect that requires further investigation.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol describes a standard method for determining the MIC of this compound against a bacterial isolate.

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile distilled water.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • The stock solution can be stored in aliquots at -20°C.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick 3-5 colonies of the test organism and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10^6 CFU/mL. This will be further diluted in the plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the 128 µg/mL working solution of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic). Well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. This results in a final inoculum of approximately 5 x 10^5 CFU/mL and a final volume of 110 µL in the test wells. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_antibiotic->serial_dilution Add to first well prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with standardized bacteria prep_inoculum->inoculate Add to all test wells serial_dilution->inoculate incubate Incubate plate (18-24h at 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC Determination.

Troubleshooting_Logic cluster_pipetting Pipetting Issues cluster_reagents Reagent Issues cluster_inoculum Inoculum Issues start Inconsistent MIC Results check_pipetting Verify Pipetting Accuracy and Technique start->check_pipetting check_reagents Assess Reagent Quality (Media, Antibiotic) start->check_reagents check_inoculum Confirm Inoculum Density start->check_inoculum recalibrate Recalibrate Pipettes check_pipetting->recalibrate improve_technique Ensure Proper Mixing check_pipetting->improve_technique fresh_antibiotic Prepare Fresh Antibiotic Stock check_reagents->fresh_antibiotic check_media Use New Batch of Cation-Adjusted Media check_reagents->check_media restandardize Re-standardize to 0.5 McFarland check_inoculum->restandardize resolve Consistent MIC Results recalibrate->resolve improve_technique->resolve fresh_antibiotic->resolve verify_ph Verify pH of Solutions check_media->verify_ph verify_ph->resolve restandardize->resolve

Troubleshooting Logic for Inconsistent MICs.

References

Technical Support Center: Troubleshooting Destomycin B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Destomycin B. This resource is for researchers, scientists, and drug development professionals to address variability in experimental results when working with this compound. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary activities?

This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces rimofaciens.[] It exhibits a broad spectrum of activity, including antibacterial effects against both gram-positive and gram-negative bacteria, as well as antifungal and anthelmintic properties.[][2][3]

Q2: What is the general mechanism of action for this compound?

As an aminoglycoside, the primary mechanism of action of this compound against bacteria is the inhibition of protein synthesis.[4][5] It binds to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of non-functional proteins, which ultimately results in cell death.[4][5][6] While the exact antifungal and anthelmintic mechanisms of this compound are not fully elucidated, some modified aminoglycosides exert antifungal effects by disrupting the fungal plasma membrane.[7][8] Anthelmintic actions of some drug classes involve inducing paralysis in the parasite.[9]

Q3: What are the physical and chemical properties of this compound?

Knowledge of the physical and chemical properties of this compound is crucial for proper handling and experimental setup.

PropertyValueReference
Molecular FormulaC21H39N3O13[][2]
Molecular Weight541.55 g/mol [][3]
AppearanceWhite Amorphous Powder[]

Q4: How should I store this compound to ensure its stability?

Proper storage is critical to maintain the bioactivity of this compound. For the solid form, it is recommended to store it at room temperature in a well-sealed container, protected from moisture.[3] Aqueous solutions of the related compound Destomycin A are reported to be stable for one month at 37°C within a pH range of 3.8 to 8.2.[10] For long-term stability of solutions, it is advisable to prepare aliquots and store them at -20°C or -80°C.

Troubleshooting Guide

Variability in experimental results with this compound can arise from several factors related to its preparation, handling, and the experimental setup itself.

IssuePossible CauseRecommended Solution
No or low biological activity Degradation of this compound: Aminoglycosides can be susceptible to degradation at pH values outside their stable range. For the related Destomycin A, stability is noted between pH 3.8 and 8.2.[10]- Verify the pH of your stock solution and experimental media. - Prepare fresh stock solutions before each experiment. - Perform a forced degradation study to assess the stability of your compound under your specific experimental conditions.
Inaccurate concentration of stock solution: Errors in weighing the compound or dissolving it completely can lead to a lower than expected concentration.- Ensure the compound is completely dissolved in the solvent. Gentle warming or vortexing may aid dissolution. - Use a calibrated balance for accurate weighing. - Consider verifying the concentration of your stock solution using a suitable analytical method like HPLC, if available.
Resistant target organism: The bacteria, fungi, or parasite being tested may have intrinsic or acquired resistance to aminoglycosides.- Verify the susceptibility of your target organism with a positive control aminoglycoside antibiotic. - For bacteria, resistance can be due to aminoglycoside-modifying enzymes, ribosomal mutations, or reduced uptake.[11][12]
Inconsistent or non-reproducible results Variability in experimental conditions: Minor differences in incubation time, temperature, or cell/organism density can lead to significant variations in results.- Standardize all experimental parameters, including incubation times, temperatures, and inoculum densities. - Use consistent cell passages and ensure cells are in the logarithmic growth phase.
Pipetting errors: Inaccurate pipetting, especially of concentrated stock solutions, can introduce significant variability.- Calibrate your pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed. - When preparing serial dilutions, ensure thorough mixing between each dilution step.
Precipitation of this compound in media: The compound may precipitate out of solution if its solubility limit is exceeded in the experimental medium.- Visually inspect your media for any signs of precipitation after adding this compound. - If precipitation is observed, try preparing a fresh, lower concentration stock solution or using a different solvent if compatible with your assay. The related Destomycin A is soluble in water and lower alcohols.[13]
Unexpected effects on eukaryotic cells Cytotoxicity: Aminoglycosides can have toxic effects on eukaryotic cells, including nephrotoxicity and ototoxicity.[5][14] This is partly due to their interaction with mitochondrial ribosomes, which are similar to bacterial ribosomes.[15]- Perform a dose-response experiment to determine the cytotoxic concentration of this compound for your specific cell line. - Use the lowest effective concentration that elicits the desired biological effect while minimizing cytotoxicity. - Include appropriate vehicle controls in your experiments.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from methods used for Destomycin A and other aminoglycosides and can be used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.[16]

Materials:

  • This compound

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable sterile solvent (e.g., deionized water) to create a high-concentration stock solution (e.g., 1 mg/mL).[13] Filter-sterilize the solution.

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the growth medium to achieve a range of concentrations.

  • Prepare Inoculum: Dilute the microbial culture in the growth medium to a standardized concentration (e.g., approximately 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the prepared inoculum to each well containing the this compound dilutions. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Forced Degradation Study

This protocol helps to understand the stability of this compound under various stress conditions. It is based on general protocols for studying drug stability.[10]

Materials:

  • This compound solution of known concentration

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Heating block or water bath

  • UV lamp (for photolytic degradation)

  • HPLC system or other suitable analytical instrument

Procedure:

  • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and incubate at an elevated temperature.

  • Oxidative Degradation: Mix the this compound solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the this compound solution in high-purity water at an elevated temperature.

  • Photolytic Degradation: Expose the this compound solution to UV light. Keep a control sample protected from light.

  • Analysis: At various time points, take aliquots from each condition (neutralizing the acidic and basic samples) and analyze them using an appropriate method like HPLC to quantify the remaining this compound and detect any degradation products.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Check_Reagents Verify Reagent Stability and Concentration Start->Check_Reagents Check_Protocol Review Experimental Protocol and Execution Start->Check_Protocol Check_Equipment Calibrate and Check Equipment Start->Check_Equipment Analyze_Data Re-analyze Data for Errors Check_Reagents->Analyze_Data Check_Protocol->Analyze_Data Check_Equipment->Analyze_Data Optimize Optimize Assay Parameters Analyze_Data->Optimize Optimize->Start No, Re-evaluate Resolved Problem Resolved Optimize->Resolved Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

DestomycinB This compound (Aminoglycoside) BacterialCell Bacterial Cell DestomycinB->BacterialCell Enters Cell Ribosome 30S Ribosomal Subunit DestomycinB->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits NonFunctionalProteins Non-Functional Proteins ProteinSynthesis->NonFunctionalProteins Leads to CellDeath Bacterial Cell Death NonFunctionalProteins->CellDeath

Caption: The antibacterial mechanism of action of this compound.

cluster_eukaryotic Potential Effects of Aminoglycosides on Eukaryotic Cells EukaryoticCell {Eukaryotic Cell} Mitochondrion Mitochondrion Mitochondrial Ribosome Protein_Inhibition Inhibition of Mitochondrial Protein Synthesis Mitochondrion:r->Protein_Inhibition Cytosol Cytosolic Ribosome Readthrough Premature Stop Codon Readthrough Cytosol->Readthrough Aminoglycoside Aminoglycoside Aminoglycoside->Mitochondrion:r Interacts with Aminoglycoside->Cytosol Interacts with Cytotoxicity Cellular Stress / Cytotoxicity Protein_Inhibition->Cytotoxicity

References

Destomycin B Cytotoxicity in Eukaryotic Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing Destomycin B in studies involving eukaryotic cell lines. Here, you will find troubleshooting advice for common experimental issues, detailed protocols for cytotoxicity assays, and insights into the potential mechanisms of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound on eukaryotic cells?

This compound, an aminoglycoside antibiotic, is anticipated to exhibit cytotoxic effects on eukaryotic cells, primarily through the inhibition of protein synthesis. While specific IC50 values for this compound are not extensively published, related compounds in the aminoglycoside family are known to interfere with ribosomal function, leading to decreased cell viability and proliferation. The degree of cytotoxicity can vary significantly depending on the cell line, concentration of this compound, and the duration of exposure.

Q2: I am observing high variability in my cytotoxicity assay results between replicate wells. What are the common causes and solutions?

High variability is a frequent challenge in cytotoxicity assays and can obscure the true effect of the test compound. Common causes and troubleshooting steps include:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells is a primary source of variability.

    • Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated pipettes and a consistent pipetting technique. After seeding, gently swirl the plate to ensure an even distribution of cells.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter media concentration and affect cell growth.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, assay reagents, or media can lead to significant well-to-well differences.

    • Solution: Regularly calibrate your pipettes. Use fresh pipette tips for each replicate and ensure you are using the correct pipetting technique for the specific liquid.

Q3: My results are not reproducible between experiments. What factors should I investigate?

Lack of inter-experiment reproducibility can be caused by several factors:

  • Cell Passage Number and Health: Cells at high passage numbers can have altered growth rates and sensitivity to cytotoxic agents.

    • Solution: Use cells within a consistent and low passage number range for all experiments. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before seeding.

  • Reagent Preparation and Storage: Improperly prepared or stored reagents can lose their efficacy.

    • Solution: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles. Protect light-sensitive reagents, such as MTT, from light.

  • Incubation Times: Variations in the duration of cell exposure to this compound or incubation with assay reagents can impact the results.

    • Solution: Standardize all incubation times across experiments.

Troubleshooting Guides

Problem: Unexpectedly Low Cytotoxicity
Possible Cause Troubleshooting Steps
Compound Inactivity Verify the identity and purity of the this compound sample. Prepare fresh stock solutions.
Low Cell Sensitivity The chosen cell line may be inherently resistant to this compound. Consider using a different cell line or a positive control known to induce cytotoxicity.
Sub-optimal Assay Conditions Optimize the concentration range of this compound and the exposure time.
Incorrect Assay Choice The chosen cytotoxicity assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive assay or a combination of assays.
Problem: Unexpectedly High Cytotoxicity in Control Wells
Possible Cause Troubleshooting Steps
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically below 0.5%). Include a solvent-only control.
Contamination Check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi).
Poor Cell Health Ensure cells are healthy and not stressed before starting the experiment.

Quantitative Data Summary

Due to limited publicly available IC50 values specifically for this compound, the following table provides a general reference for the cytotoxic potential of other compounds in commonly used cancer cell lines. This data can serve as a preliminary guide for designing dose-response experiments with this compound.

Cell LineCompoundIC50 Value (µM)Reference
MCF-7 (Breast Cancer)Piperidinyl-diethylstilbestrol19.7 ± 0.95[1]
Pyrrolidinyl-diethylstilbestrol17.6 ± 0.4[1]
A549 (Lung Cancer)CYT-Rx20 (β-nitrostyrene derivative)0.81 ± 0.04[2]
HeLa (Cervical Cancer)Doxorubicin(Varies with resistance)[3]
Jurkat (T-cell Leukemia)Curcumin(Differential effects)[4]

Note: IC50 values are highly dependent on experimental conditions. The provided values are for comparative purposes only.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells in logarithmic growth phase

  • This compound

  • 96-well microplate

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, if any) and an untreated control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • Cells and this compound as in the MTT assay

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (commonly 490 nm).

Signaling Pathways and Mechanisms

This compound, as an aminoglycoside, is expected to primarily inhibit protein synthesis in eukaryotic cells. This interference with the translational machinery can trigger downstream signaling pathways leading to apoptosis (programmed cell death).

Inhibition of Eukaryotic Protein Synthesis

The following diagram illustrates the general mechanism of protein synthesis inhibition by aminoglycosides in eukaryotes.

Inhibition_of_Protein_Synthesis DestomycinB This compound Ribosome 80S Ribosome DestomycinB->Ribosome Binds to ribosomal subunit Protein Functional Protein NonFunctionalProtein Non-functional or Truncated Protein Ribosome->NonFunctionalProtein Disrupts translation (miscoding, premature termination) mRNA mRNA mRNA->Ribosome Translation tRNA Aminoacyl-tRNA tRNA->Ribosome CellDeath Cell Viability (Apoptosis) NonFunctionalProtein->CellDeath Leads to

Caption: this compound binding to the ribosome disrupts protein synthesis.

Apoptosis Signaling Pathway

The accumulation of non-functional proteins and cellular stress induced by protein synthesis inhibition can activate the intrinsic pathway of apoptosis.

Apoptosis_Pathway ProteinInhibition Protein Synthesis Inhibition (this compound) ER_Stress ER Stress & Unfolded Protein Response ProteinInhibition->ER_Stress Bax_Bak Bax/Bak Activation ER_Stress->Bax_Bak Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by protein synthesis inhibition.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow Start Start CellCulture 1. Cell Culture (Select and maintain eukaryotic cell line) Start->CellCulture Seeding 2. Cell Seeding (Plate cells in 96-well plates) CellCulture->Seeding Treatment 3. This compound Treatment (Expose cells to serial dilutions) Seeding->Treatment Incubation 4. Incubation (24, 48, or 72 hours) Treatment->Incubation Assay 5. Cytotoxicity Assay (e.g., MTT or LDH) Incubation->Assay Measurement 6. Data Acquisition (Measure absorbance) Assay->Measurement Analysis 7. Data Analysis (Calculate % viability and IC50) Measurement->Analysis End End Analysis->End

Caption: General workflow for a cytotoxicity experiment.

References

Inactivation of Destomycin B in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Destomycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in culture media, with a focus on preventing and troubleshooting its inactivation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an aminoglycoside antibiotic produced by Streptomyces rimofaciens. Like other aminoglycosides, its primary mechanism of action is the inhibition of protein synthesis in susceptible organisms, which ultimately hinders their growth and proliferation. It has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some fungi.

Q2: What are the common causes of this compound inactivation in culture media?

A2: The primary cause of inactivation for aminoglycoside antibiotics like this compound in culture media is chemical degradation, with hydrolysis being a significant pathway. Factors that can contribute to its degradation include improper pH of the media, elevated temperatures, and prolonged storage in solution.

Q3: How can I tell if my this compound has become inactive?

A3: Signs of this compound inactivation include a loss of its expected biological activity in your experiments (e.g., failure to prevent microbial growth at a previously effective concentration), the appearance of unknown peaks in analytical chromatography (like HPLC), or changes in the physical appearance of the stock solution or solid compound.

Q4: What is the optimal pH range for maintaining this compound stability?

A4: While specific stability data for this compound is limited, a related compound, Destomycin A, is most stable in a pH range of 3.8 to 8.2.[1] It is advisable to maintain the pH of your culture media and any buffer solutions within a neutral to slightly alkaline range to minimize hydrolysis.

Q5: Can components of the culture medium interact with and inactivate this compound?

A5: While direct interactions leading to inactivation are not extensively documented for this compound, it is a possibility. Some media components could potentially catalyze degradation, especially if they alter the pH or contain reactive species. It is crucial to prepare fresh solutions and add this compound to the medium shortly before use.

Troubleshooting Guide

This guide addresses common issues you may encounter when using this compound in your experiments.

Problem Possible Cause Suggested Solution
No observable effect on microbial growth 1. Concentration of this compound is too low.2. The microbial strain is resistant.3. The this compound stock solution has degraded.1. Perform a dose-response experiment (kill curve) to determine the Minimum Inhibitory Concentration (MIC) for your specific strain.2. Verify the susceptibility of your strain to other aminoglycoside antibiotics.3. Prepare a fresh stock solution of this compound.
Inconsistent or non-reproducible results 1. Inaccurate pipetting of stock solutions.2. Variation in microbial inoculum size.3. Degradation of this compound in the media over the course of the experiment.1. Calibrate your pipettes regularly.2. Standardize your inoculum preparation and quantification.3. Minimize the time between adding this compound to the media and starting the experiment. Consider replenishing the media with fresh this compound for longer-term cultures.
Precipitation of this compound in culture media 1. The concentration of this compound exceeds its solubility limit in the specific medium.2. Interaction with components of the media.1. Ensure the stock solution is fully dissolved before adding it to the media.2. Try a different solvent for the stock solution (e.g., a small amount of DMSO followed by dilution in an aqueous buffer).3. Warm the media to 37°C and mix gently to aid dissolution.
High toxicity observed in eukaryotic cell lines (if applicable) 1. This compound concentration is too high.2. The cell line is particularly sensitive to aminoglycosides.1. Titrate down the concentration of this compound to find a non-toxic range.2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration.

Data on this compound Stability

Condition Parameter Expected Stability of this compound (Hypothetical)
pH Half-life at 37°CStable at pH 6.0 - 8.0. Degradation increases at pH < 4 and pH > 8.5.
Temperature Storage of Stock Solution (1 mg/mL in water)Stable for several weeks at 4°C. Stable for months to years at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Light Exposure PhotostabilityWhile not extensively studied, it is good practice to protect stock solutions from direct light to prevent potential photolytic degradation.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)

This protocol is designed to determine the minimum concentration of this compound required to effectively inhibit the growth of a specific microbial strain.

Materials:

  • Microbial strain of interest

  • Appropriate liquid growth medium

  • This compound

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable sterile solvent (e.g., deionized water) to create a high-concentration stock solution (e.g., 1 mg/mL). Filter-sterilize the stock solution using a 0.22 µm filter.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (or a working dilution) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Do not add this compound to well 12 (this will be the no-antibiotic growth control).

  • Inoculate with Microbes: Prepare a suspension of the microbial strain in the growth medium and adjust the concentration to a predetermined density (e.g., 1 x 10^5 CFU/mL). Add 100 µL of this inoculum to wells 1 through 12.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C with shaking) for a specified period (e.g., 18-24 hours).

  • Determine MIC: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm). The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that prevents visible growth (a significant reduction in OD compared to the growth control in well 12).

Protocol 2: Assessment of this compound Stability in Culture Medium

This protocol provides a framework for evaluating the stability of this compound in a specific culture medium over time.

Materials:

  • This compound

  • Specific cell culture medium of interest

  • Incubator (set to the experimental temperature, e.g., 37°C)

  • HPLC system with a suitable detector (e.g., UV or ELSD) or a bioassay using a sensitive microbial strain.

Procedure:

  • Prepare Samples:

    • Prepare a solution of this compound in the culture medium at the desired experimental concentration.

    • Dispense aliquots of this solution into sterile tubes.

  • Incubation:

    • Place the tubes in an incubator at the desired temperature (e.g., 37°C).

    • Designate different tubes for various time points (e.g., 0, 6, 12, 24, 48, 72 hours).

    • At each time point, remove the corresponding tube and store it at -80°C until analysis. The sample for time 0 should be frozen immediately.

  • Analysis:

    • Thaw all samples.

    • Analyze the concentration of the remaining active this compound in each sample using a validated HPLC method or a bioassay.

    • For the bioassay, you can perform a MIC determination for each time point sample against a susceptible microbial strain. A decrease in potency will be reflected as an increase in the apparent MIC.

  • Data Interpretation: Plot the concentration of this compound or its relative activity as a function of time to determine its stability and estimate its half-life under the tested conditions.

Visualizations

cluster_troubleshooting Troubleshooting Workflow: Loss of this compound Activity start Experiment Shows No Effect q1 Is the microbial strain known to be susceptible? start->q1 res_strain Test with other aminoglycosides or a reference strain. q1->res_strain No/Unsure q2 Was a fresh stock solution of this compound used? q1->q2 Yes fresh_stock Prepare a new stock solution. q2->fresh_stock No q3 Was the correct concentration used? q2->q3 Yes kill_curve Perform a kill curve to determine the MIC. q3->kill_curve Unsure check_calc Double-check all dilution calculations. q3->check_calc No degradation Suspect Degradation in Media q3->degradation Yes stability_test Perform a stability study (see Protocol 2). degradation->stability_test

Caption: Troubleshooting workflow for loss of this compound activity.

cluster_pathway Potential Inactivation Pathways for this compound cluster_factors Contributing Factors desto_b Active this compound hydrolysis Hydrolysis desto_b->hydrolysis inactive_products Inactive Degradation Products hydrolysis->inactive_products ph Extreme pH (Acidic or Alkaline) ph->hydrolysis temp High Temperature temp->hydrolysis time Prolonged Incubation time->hydrolysis

Caption: Potential chemical inactivation pathway of this compound.

References

Preventing degradation of Destomycin B stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Destomycin B Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is an aminoglycoside antibiotic. While specific stability data for this compound is limited in publicly available literature, information on the closely related compound Destomycin A suggests that it is a relatively stable molecule when handled and stored correctly. For aqueous solutions of Destomycin A, stability has been observed for up to 30 days at 37°C within a pH range of 3.8 to 8.2.[1] Given the structural similarities, it is reasonable to expect this compound to exhibit comparable stability, though specific studies are recommended.

Q2: What are the primary factors that can cause this compound to degrade?

Q3: How should I prepare and store this compound stock solutions to ensure stability?

To maximize the stability of your this compound stock solutions, we recommend the following guidelines, extrapolated from data on related compounds and general best practices for antibiotics:

  • Solvent Selection: While specific solubility data for this compound is not widely published, it is described as a white amorphous powder.[] For initial reconstitution, sterile, high-purity water or a buffer solution with a pH between 6.0 and 8.0 is recommended. Avoid using acidic or strongly alkaline solutions.

  • Concentration: Prepare stock solutions at a concentration that is practical for your experimental needs to minimize the number of freeze-thaw cycles.

  • Storage Temperature: For long-term storage, we recommend aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C. For short-term storage (a few days), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Protection from Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

Q4: Are there any known chemical incompatibilities with this compound?

Specific incompatibility data for this compound is not available. However, as a general precaution for aminoglycoside antibiotics, avoid mixing stock solutions with strong acids, bases, and oxidizing agents. It is also advisable not to mix this compound with other antibiotics or compounds in the same stock solution unless their compatibility has been previously established.

Troubleshooting Guide: Degradation of this compound Stock Solutions

If you suspect degradation of your this compound stock solution, use the following guide to identify and address the potential issue.

Observed Problem Potential Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Prepare a fresh stock solution of this compound. 2. Verify the pH of your experimental buffers and media. 3. Perform a concentration and purity check of the new stock solution using a suitable analytical method (see Experimental Protocols).
Visible changes in the stock solution (e.g., color change, precipitation) Chemical degradation or precipitation.1. Discard the solution. 2. Prepare a fresh stock solution using a different lot of this compound, if available. 3. Re-evaluate the solvent and storage conditions. Consider filtering the stock solution through a 0.22 µm filter before storage.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) Formation of degradation products.1. Confirm the identity of the main peak as this compound using a reference standard, if available. 2. If degradation is confirmed, prepare a fresh stock solution and re-evaluate storage conditions (temperature, light exposure, pH).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general procedure for preparing a stable stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, high-purity water or phosphate-buffered saline (PBS), pH 7.4

  • Sterile, single-use polypropylene (B1209903) or glass vials (amber recommended)

  • Calibrated balance and pH meter

  • Sterile 0.22 µm syringe filter

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container.

  • Weigh the desired amount of this compound powder in a sterile environment.

  • Reconstitute the powder in the chosen solvent (e.g., sterile water or PBS) to the desired stock concentration (e.g., 10 mg/mL).

  • Gently vortex or sonicate to ensure complete dissolution.

  • Measure the pH of the solution and adjust to a neutral range (pH 6.0-8.0) if necessary, using dilute, sterile HCl or NaOH.

  • (Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Label the vials with the compound name, concentration, date of preparation, and store at the recommended temperature (-20°C or -80°C for long-term).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of a this compound solution. Method optimization may be required.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject a known concentration of the this compound sample.

  • Run a gradient elution, for example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 220 nm).

  • Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_qc Quality Control weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve ph_adjust Adjust pH (6.0-8.0) dissolve->ph_adjust filter Sterile Filter (0.22 µm) ph_adjust->filter aliquot Aliquot into Vials filter->aliquot short_term Short-term (2-8°C) aliquot->short_term Days long_term Long-term (-20°C / -80°C) aliquot->long_term Weeks/Months activity Biological Activity Assay short_term->activity hplc Purity Check (HPLC) long_term->hplc hplc->activity

Caption: Experimental workflow for preparing and storing this compound stock solutions.

troubleshooting_logic start Suspected Degradation check_activity Loss of Biological Activity? start->check_activity check_appearance Visible Changes in Solution? check_activity->check_appearance No prepare_fresh Prepare Fresh Stock Solution check_activity->prepare_fresh Yes check_hplc Unexpected HPLC Peaks? check_appearance->check_hplc No discard Discard Old Solution check_appearance->discard Yes reevaluate Re-evaluate Storage Conditions check_hplc->reevaluate Yes end_ok Solution is Likely Stable check_hplc->end_ok No verify_ph Verify Experimental pH prepare_fresh->verify_ph end_degraded Degradation Confirmed verify_ph->end_degraded discard->prepare_fresh reevaluate->end_degraded

Caption: Troubleshooting logic for suspected this compound degradation.

References

Validation & Comparative

Destomycin B vs. Hygromycin B: A Comparative Guide to Fungal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Destomycin B and Hygromycin B, two aminoglycoside antibiotics with known antifungal properties. The information presented herein is intended to assist researchers and professionals in drug development in evaluating these compounds for their potential applications in fungal inhibition. This document summarizes their mechanisms of action, available data on their antifungal activity, and detailed experimental protocols for assessing their efficacy.

Mechanism of Action: Inhibitors of Protein Synthesis

Both this compound and Hygromycin B belong to the aminoglycoside class of antibiotics and function by inhibiting protein synthesis in target organisms, including fungi. Their primary cellular target is the ribosome, the essential machinery for translating messenger RNA (mRNA) into proteins.

Hygromycin B exerts its antifungal effect by binding to the large ribosomal subunit, which interferes with the translocation step of elongation during protein synthesis. This disruption leads to mistranslation of mRNA and the production of non-functional or truncated proteins, ultimately resulting in cell death.[1]

This compound is also known to be an antibiotic with a broad spectrum of activity against bacteria and fungi.[2][3] While specific mechanistic studies on its antifungal action are limited, its structural similarity to other aminoglycosides suggests a comparable mechanism of action involving the inhibition of protein synthesis.[4]

Below is a diagram illustrating the generalized mechanism of action for aminoglycoside antibiotics in fungi.

Aminoglycoside_Mechanism_of_Action Mechanism of Fungal Protein Synthesis Inhibition by Aminoglycosides cluster_fungal_cell Fungal Cell cluster_translation Protein Synthesis (Translation) Ribosome Ribosome (80S) Elongation Elongation Ribosome->Elongation mRNA mRNA tRNA tRNA Protein Functional Protein Fungal_Growth Fungal Growth & Survival Protein->Fungal_Growth Supports NonFunctional_Protein Non-Functional/Truncated Protein Cell_Death Fungal Cell Death NonFunctional_Protein->Cell_Death Leads to Initiation Initiation Elongation->NonFunctional_Protein Mistranslation & Inhibition of Translocation Termination Termination Termination->Protein Normal Process Aminoglycoside This compound / Hygromycin B Aminoglycoside->Ribosome Binds to ribosomal subunit MIC_MFC_Workflow Workflow for MIC and MFC Determination start Start prep_antifungal Prepare Antifungal Stock Solution start->prep_antifungal prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_antifungal->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate_mic Incubate Plate (24-48h at 35°C) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_mfc Incubate Agar Plates subculture->incubate_mfc read_mfc Determine MFC (Lowest concentration with no growth on agar) incubate_mfc->read_mfc end End read_mfc->end

References

The Efficacy of Destomycin B in the Aminoglycoside Arena: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the efficacy of Destomycin B and other prominent aminoglycoside antibiotics. While quantitative data for this compound is limited in publicly available literature, this guide synthesizes available information and presents a detailed comparison with well-studied aminoglycosides based on their antibacterial activity, mechanism of action, and experimental evaluation.

Executive Summary

Aminoglycosides are a critical class of antibiotics used to treat severe bacterial infections. This guide focuses on comparing the efficacy of this compound with other commonly used aminoglycosides such as gentamicin, amikacin, and tobramycin (B1681333). A significant challenge in this comparison is the scarcity of publicly available quantitative data, specifically Minimum Inhibitory Concentration (MIC) values, for this compound. However, based on existing patent information, this compound is effective against a broad range of Gram-positive and Gram-negative bacteria, as well as fungi. It is notably distinguished from other aminoglycosides by its activity against acid-fast bacteria. This guide provides a comprehensive look at the available information, alongside detailed data for other major aminoglycosides, to offer a valuable resource for the scientific community.

Data Presentation: Comparative Efficacy of Aminoglycosides

Due to the lack of specific MIC values for this compound in accessible literature, a direct quantitative comparison is not possible at this time. The following table summarizes the MIC50 and MIC90 values (in µg/mL) for gentamicin, amikacin, and tobramycin against common bacterial pathogens, providing a baseline for understanding the efficacy of widely used aminoglycosides. This data is compiled from various in-vitro studies.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus Gentamicin0.51
Amikacin816
Tobramycin0.51
Escherichia coli Gentamicin0.52
Amikacin28
Tobramycin0.52
Pseudomonas aeruginosa Gentamicin28
Amikacin416
Tobramycin14
Klebsiella pneumoniae Gentamicin14
Amikacin216
Tobramycin18

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively. These values can vary depending on the specific strains and testing conditions.

Mechanism of Action: The Aminoglycoside Pathway

Aminoglycoside antibiotics exert their bactericidal effect by inhibiting protein synthesis in bacteria. This process involves a series of steps that ultimately disrupt the bacterial cell's ability to produce essential proteins, leading to cell death.

Aminoglycoside_Mechanism_of_Action cluster_entry Bacterial Cell Entry cluster_inhibition Inhibition of Protein Synthesis Aminoglycoside Aminoglycoside Outer_Membrane Outer Membrane (Gram-negative) Aminoglycoside->Outer_Membrane Initial Binding Porin_Channels Porin Channels Outer_Membrane->Porin_Channels Passive Diffusion Cytoplasmic_Membrane Cytoplasmic Membrane Porin_Channels->Cytoplasmic_Membrane EDP Energy-Dependent Transport Cytoplasmic_Membrane->EDP Active Transport Ribosome 30S Ribosomal Subunit EDP->Ribosome Active Transport Binding Binding to 16S rRNA (A-site) Ribosome->Binding Initiation_Block Blockade of Initiation Complex Formation Binding->Initiation_Block Codon_Misreading mRNA Codon Misreading Binding->Codon_Misreading Peptide_Elongation Inhibition of Peptide Elongation Binding->Peptide_Elongation Cell_Death Bacterial Cell Death Initiation_Block->Cell_Death Truncated_Proteins Production of Non-functional or Truncated Proteins Codon_Misreading->Truncated_Proteins Peptide_Elongation->Cell_Death Truncated_Proteins->Cell_Death

Aminoglycoside Mechanism of Action

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for determining the MIC of an antibiotic using the broth microdilution method, a standard and widely accepted experimental protocol.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solution of the antibiotic to be tested

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection mirror

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of the antibiotic in CAMHB across the rows of a 96-well microtiter plate. The final volume in each well should be 50 µL.

    • The concentration range should be appropriate to determine the MIC for the specific antibiotic and bacterial strain.

    • Include a growth control well (containing only CAMHB and bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Inoculum Preparation:

    • Prepare a bacterial inoculum from a fresh culture (18-24 hours old) grown on a non-selective agar (B569324) plate.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, examine the plate for bacterial growth (turbidity). This can be done visually using a reading mirror or with a microplate reader.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_Determination_Workflow Start Start Antibiotic_Dilution Prepare Serial Antibiotic Dilutions in 96-well plate Start->Antibiotic_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate wells with bacterial suspension Antibiotic_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Read Results (Visual or Microplate Reader) Incubation->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Unveiling the Action of Destomycin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Destomycin B, an aminoglycoside antibiotic, exerts its antimicrobial effects by targeting the bacterial ribosome to inhibit protein synthesis. This guide provides a comparative analysis of this compound's mechanism of action, supported by experimental data on related aminoglycosides, offering valuable insights for researchers, scientists, and drug development professionals.

This compound belongs to the aminoglycoside class of antibiotics, which are known for their potent bactericidal activity against a broad spectrum of bacteria.[1][2] The primary mode of action for this class of antibiotics is the disruption of bacterial protein synthesis.

The Central Mechanism: Inhibition of Protein Synthesis

Aminoglycosides, including this compound, bind to the 30S ribosomal subunit in bacteria. This interaction interferes with the fidelity of protein translation, leading to the production of non-functional or truncated proteins, which is ultimately lethal to the bacterial cell. The closely related compound, Destomycin A, has been shown to inhibit polypeptide synthesis in Escherichia coli, strongly suggesting a similar mechanism for this compound.[1]

Visualizing the Pathway of Protein Synthesis Inhibition

The following diagram illustrates the general mechanism by which aminoglycoside antibiotics, such as this compound, inhibit bacterial protein synthesis.

cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit 30S_Subunit->50S_Subunit Forms 70S complex Nonfunctional_Protein Non-functional Protein 30S_Subunit->Nonfunctional_Protein Leads to Protein Functional Protein 50S_Subunit->Protein Catalyzes peptide bond formation mRNA mRNA mRNA->30S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->30S_Subunit Brings amino acid Destomycin_B This compound Destomycin_B->30S_Subunit Binds to and causes misreading

General mechanism of protein synthesis inhibition by this compound.

Comparative Efficacy: this compound and Other Aminoglycosides

To contextualize the potency of this compound, it is essential to compare its activity with other well-characterized aminoglycosides. While specific quantitative data for this compound is limited, we can draw comparisons based on available data for related compounds.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's effectiveness. It represents the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for comparator aminoglycosides against common bacterial strains.

AntibioticOrganismMIC (µg/mL)
Gentamicin Escherichia coli0.002[3][4]
Staphylococcus aureus0.002[3][4]
Kanamycin Escherichia coli4.5[5][6]
Staphylococcus aureus3.5[5][6]
Hygromycin B Escherichia coli150[7][8]

Key Validation Experiments: Methodologies

Validating the mechanism of action of an antibiotic involves a series of key experiments. Below are detailed protocols for assays commonly used to characterize aminoglycoside activity.

Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an aminoglycoside.

Materials:

  • E. coli S30 extract system for in vitro transcription-translation.

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase).

  • Radiolabeled amino acid (e.g., [35S]-Methionine).

  • Aminoglycoside solutions of varying concentrations.

  • Trichloroacetic acid (TCA).

  • Scintillation fluid and counter.

Procedure:

  • Prepare the in vitro transcription-translation reaction mix according to the manufacturer's instructions, containing the S30 extract, buffer, amino acid mix without methionine, and the reporter plasmid.

  • Add the radiolabeled methionine to the reaction mix.

  • Aliquot the reaction mix into tubes containing serial dilutions of the aminoglycoside. Include a no-drug control.

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Wash the protein precipitates with TCA and then ethanol.

  • Resuspend the precipitates in a suitable buffer and add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition for each drug concentration relative to the no-drug control.

  • Plot the percentage of inhibition against the drug concentration to determine the IC50 value.

Start Start Prepare_Mix Prepare in vitro transcription-translation mix Start->Prepare_Mix Add_Radiolabel Add radiolabeled amino acid Prepare_Mix->Add_Radiolabel Aliquot_and_Add_Drug Aliquot mix and add serial dilutions of aminoglycoside Add_Radiolabel->Aliquot_and_Add_Drug Incubate Incubate at 37°C Aliquot_and_Add_Drug->Incubate Precipitate Precipitate proteins with TCA Incubate->Precipitate Wash Wash precipitates Precipitate->Wash Measure_Radioactivity Measure radioactivity Wash->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50

Workflow for in vitro protein synthesis inhibition assay.
Experimental Protocol: Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay is used to determine the binding affinity (Kd) of an antibiotic to the ribosome.

Objective: To quantify the interaction between an aminoglycoside and the bacterial ribosome.

Materials:

  • Purified 70S ribosomes from E. coli.

  • Radiolabeled aminoglycoside (e.g., [3H]-Gentamicin) or a competitive binding setup with a known radiolabeled ligand.

  • Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol).

  • Nitrocellulose and charged nylon membranes.

  • Filtration apparatus.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of the radiolabeled aminoglycoside in the binding buffer.

  • Add a fixed concentration of purified 70S ribosomes to each dilution.

  • Incubate the mixtures at room temperature or 37°C to allow binding to reach equilibrium.

  • Filter the mixtures through a nitrocellulose membrane stacked on top of a charged nylon membrane. The nitrocellulose membrane binds ribosomes and ribosome-ligand complexes, while the charged nylon membrane captures unbound radiolabeled ligand.

  • Wash the filters with cold binding buffer to remove non-specifically bound ligand.

  • Dry the membranes and measure the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter.

  • Calculate the concentration of bound and free ligand at each concentration.

  • Plot the amount of bound ligand versus the concentration of free ligand and fit the data to a binding isotherm (e.g., Scatchard plot) to determine the dissociation constant (Kd).

Start Start Prepare_Dilutions Prepare serial dilutions of radiolabeled aminoglycoside Start->Prepare_Dilutions Add_Ribosomes Add fixed concentration of 70S ribosomes Prepare_Dilutions->Add_Ribosomes Incubate Incubate to reach equilibrium Add_Ribosomes->Incubate Filter Filter through nitrocellulose and nylon membranes Incubate->Filter Wash_Filters Wash filters Filter->Wash_Filters Measure_Radioactivity Measure radioactivity on both membranes Wash_Filters->Measure_Radioactivity Calculate_Kd Calculate Kd Measure_Radioactivity->Calculate_Kd

Workflow for ribosome binding assay.

Conclusion

This compound, as a member of the aminoglycoside family, is a potent inhibitor of bacterial protein synthesis. While direct quantitative data for this compound remains to be fully elucidated in publicly accessible literature, comparative analysis with related aminoglycosides such as Gentamicin and Kanamycin provides a valuable framework for understanding its potential efficacy. The experimental protocols detailed in this guide offer a standardized approach for the validation of this compound's mechanism of action and for generating the quantitative data necessary for robust comparative studies. Further research to determine the specific MIC values, protein synthesis inhibition IC50, and ribosome binding affinity of this compound is warranted to fully characterize its antimicrobial profile and potential for therapeutic development.

References

Comparative Analysis of Destomycin A, B, and C Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of Destomycin A, B, and C, a family of aminoglycoside antibiotics. The information is intended for researchers, scientists, and drug development professionals interested in the antimicrobial and anthelmintic properties of these compounds. The data presented is based on available scientific literature and patents.

Executive Summary

Destomycin A, B, and C are aminoglycoside antibiotics with a broad spectrum of activity against various microorganisms and parasites. Destomycin A and B have demonstrated antibacterial, antifungal, and anthelmintic properties. Notably, Destomycin A appears to exhibit greater potency against acid-fast bacteria compared to Destomycin B. While Destomycin C has been identified as a member of this family with similar activities, specific quantitative data on its efficacy is limited in the current body of scientific literature. A unique characteristic of Destomycin A is its ability to stimulate adenylate cyclase in animal tissues, suggesting a potential role in cellular signaling pathways beyond its direct antimicrobial effects.

Data Presentation: Antimicrobial Activity

The following tables summarize the available quantitative data on the antimicrobial activity of Destomycin A and B. The data is derived from a patent and represents the minimum inhibitory concentration (MIC) in micrograms per milliliter (µg/mL) required to inhibit the growth of various bacterial and fungal strains.

Table 1: Antibacterial Spectrum of Destomycin A and B

Test OrganismDestomycin A (MIC, µg/mL)This compound (MIC, µg/mL)
Bacillus subtilis ATCC 66330.20.4
Bacillus cereus0.20.4
Staphylococcus aureus 209P0.40.8
Mycobacterium 6071.612.5
Escherichia coli6.2512.5
Klebsiella pneumoniae3.126.25
Salmonella typhi6.2512.5
Shigella dysenteriae6.2512.5
Pseudomonas aeruginosa2550

Data sourced from US Patent 3,926,948.[1]

Table 2: Antifungal Spectrum of Destomycin A and B

Test OrganismDestomycin A (MIC, µg/mL)This compound (MIC, µg/mL)
Candida albicans12.525
Saccharomyces cerevisiae12.525
Aspergillus niger2550
Penicillium chrysogenum2550
Trichophyton mentagrophytes6.2512.5

Data sourced from US Patent 3,926,948.[1]

Data Presentation: Anthelmintic Activity

A study on the anthelmintic effect of Destomycin A against tapeworms in poultry demonstrated its efficacy in reducing parasite load.

Table 3: Anthelmintic Efficacy of Destomycin A against Poultry Tapeworms

Treatment GroupTapeworm SpeciesInitial Segment Lumps (Avg.)Segment Lumps after 2 weeks (Avg.)Segment Lumps after 8 weeks (Avg.)
Group A (10g/ton feed)Raillietina cesticillus10.41.20
Group A (10g/ton feed)Raillietina kashiwarensis4.82.00.2
Group B (5g/ton feed)Raillietina cesticillus11.22.80.4
Group B (5g/ton feed)Raillietina kashiwarensis5.23.41.0

Data adapted from a study on the anthelmintic effect of Destomycin A against poultry tapeworms.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for antibacterial and antifungal activity are typically determined using a broth microdilution method.[3][4][5][6]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Destomycin Dilutions: A series of twofold dilutions of the Destomycin compound are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted Destomycin is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without antibiotic) and a negative control (broth only) are included. The plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the Destomycin that completely inhibits visible growth of the microorganism.

In Vivo Anthelmintic Activity Assay in Poultry

The efficacy of Destomycins against gastrointestinal helminths in poultry can be evaluated using a worm count reduction test.[2][7][8][9][10][11]

  • Animal Selection and Acclimatization: Chickens naturally or experimentally infected with the target helminth species are selected and allowed to acclimatize to their housing conditions.

  • Fecal Egg/Segment Counting: Prior to treatment, fecal samples are collected to determine the baseline level of infection by counting the number of helminth eggs or tapeworm segments.

  • Treatment Administration: The birds are divided into control and treatment groups. The treatment groups receive Destomycin mixed in their feed at specified concentrations for a defined period. The control group receives feed without the antibiotic.

  • Post-Treatment Monitoring: Fecal egg or segment counts are performed at regular intervals during the treatment period to assess the reduction in parasite load.

  • Necropsy and Worm Burden Assessment: At the end of the study, the birds are euthanized, and their gastrointestinal tracts are examined to count the number of remaining adult worms. The percentage reduction in worm burden in the treated groups compared to the control group is calculated to determine the anthelmintic efficacy.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for aminoglycoside antibiotics like the Destomycins is the inhibition of protein synthesis in bacteria.[12] Additionally, Destomycin A has been shown to stimulate adenylate cyclase in animal tissues.

Inhibition_of_Protein_Synthesis Destomycin Destomycin (A, B, C) Ribosome 30S Ribosomal Subunit Destomycin->Ribosome Binds to Inhibition Inhibition Ribosome->Inhibition Misreading Codon Misreading & Production of Aberrant Proteins Ribosome->Misreading mRNA mRNA tRNA Aminoacyl-tRNA Protein Protein Synthesis Inhibition->Protein

General mechanism of protein synthesis inhibition by Destomycins.

Adenylate_Cyclase_Stimulation Destomycin_A Destomycin A Cell_Membrane Animal Cell Membrane Destomycin_A->Cell_Membrane Interacts with Stimulation Stimulation Destomycin_A->Stimulation Adenylate_Cyclase Adenylate Cyclase Cell_Membrane->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Converts to ATP ATP ATP->Adenylate_Cyclase Substrate Stimulation->Adenylate_Cyclase

Proposed stimulation of adenylate cyclase by Destomycin A.

Experimental Workflow

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Destomycin_Dilutions Prepare Serial Dilutions of Destomycin Destomycin_Dilutions->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

References

A Comparative Analysis of the Antifungal Spectra of Destomycin B and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal therapeutics, a thorough understanding of the comparative efficacy of different agents is paramount for guiding research and development efforts. This guide provides a detailed comparison of the antifungal spectra of Destomycin B, an aminoglycoside antibiotic, and Amphotericin B, a polyene macrolide, a gold standard in antifungal therapy. This analysis is based on available experimental data to provide an objective overview for researchers, scientists, and drug development professionals.

I. Overview of Antifungal Activity

Table 1: Comparative Antifungal Spectrum
Fungal SpeciesThis compoundAmphotericin B
Yeasts
Candida albicansReported Activity (MICs not specified)[2]0.03 - 1.0 µg/mL[3]
Candida spp. (non-albicans)Data not available0.03 - 1.0 µg/mL[3]
Cryptococcus neoformansData not available0.03 - 1.0 µg/mL[3]
Molds
Aspergillus fumigatusData not available0.03 - 1.0 µg/mL[3]
Aspergillus spp.Data not availableVariable
ZygomycetesData not availableVariable
Histoplasma capsulatumData not available0.03 - 1.0 µg/mL[3]
Blastomyces dermatitidisData not available0.03 - 1.0 µg/mL[3]
Coccidioides immitisData not available0.03 - 1.0 µg/mL[3]

II. Mechanism of Action

The mechanisms by which this compound and Amphotericin B exert their antifungal effects are fundamentally different, targeting distinct cellular components.

Amphotericin B: As a polyene macrolide, Amphotericin B's primary mechanism of action involves binding to ergosterol, a key sterol component of the fungal cell membrane.[3][4] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.[3][4]

AmphotericinB_Mechanism Mechanism of Action: Amphotericin B AmB Amphotericin B Ergosterol Ergosterol (in fungal cell membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Leakage of Intracellular Ions (K+, Na+, H+, Cl-) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to DestomycinB_Mechanism Putative Mechanism of Action: this compound DestB This compound Ribosome Fungal Ribosome DestB->Ribosome Binds to ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibits GrowthInhibition Inhibition of Fungal Growth ProteinSynth->GrowthInhibition Leads to MIC_Workflow Experimental Workflow: Broth Microdilution for MIC cluster_prep Preparation cluster_assay Assay cluster_readout Readout Drug Prepare serial dilutions of antifungal agent Inoculate Inoculate microtiter plate wells Drug->Inoculate Fungus Prepare standardized fungal inoculum Fungus->Inoculate Incubate Incubate at controlled temperature and time Inoculate->Incubate Read Visually or spectrophotometrically determine growth Incubate->Read MIC Determine MIC (Lowest concentration with no growth) Read->MIC

References

In Vitro Antimicrobial Activity: A Comparative Analysis of Destomycin B and Daptomycin

Author: BenchChem Technical Support Team. Date: December 2025

A comparative in vitro analysis of Destomycin B and Daptomycin could not be completed due to a lack of available scientific data on the antibacterial activity of this compound. While extensive research and data are available for Daptomycin, a well-established lipopeptide antibiotic, publicly accessible information regarding the specific in vitro antibacterial properties of this compound, including minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against a representative panel of bacterial isolates, is insufficient.

This guide will proceed by outlining the known characteristics of both agents and detailing the standard experimental protocols that would be necessary to conduct a proper in vitro comparison. This framework can serve as a blueprint for future research initiatives.

Overview of Compounds

Daptomycin:

Daptomycin is a cyclic lipopeptide antibiotic highly effective against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3][4][5][6][7] Its unique mechanism of action involves a calcium-dependent insertion into the bacterial cell membrane, leading to membrane depolarization, ion leakage, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[1][3][]

This compound:

Hypothetical Comparative Data

To fulfill the request for data presentation, the following tables are provided as templates. Should in vitro data for this compound become available, it could be populated into these structures for a direct comparison with the established activity of Daptomycin.

Table 1: Hypothetical In Vitro Activity of this compound and Daptomycin against Gram-Positive Bacteria

Bacterial SpeciesStrainThis compound MIC (µg/mL)Daptomycin MIC (µg/mL)This compound MBC (µg/mL)Daptomycin MBC (µg/mL)
Staphylococcus aureusATCC 29213 (MSSA)Data not available0.25 - 1Data not available0.5 - 2
Staphylococcus aureusATCC 43300 (MRSA)Data not available0.5 - 2Data not available1 - 4
Enterococcus faecalisATCC 29212Data not available1 - 4Data not available2 - 8
Enterococcus faeciumATCC 51559 (VRE)Data not available2 - 8Data not available4 - 16
Streptococcus pneumoniaeATCC 49619Data not available≤0.06 - 0.5Data not available≤0.06 - 1

Note: Daptomycin MIC and MBC ranges are illustrative and based on published data. Actual values can vary depending on the specific strain and testing conditions.

Experimental Protocols for In Vitro Comparison

A direct comparison of the in vitro activity of this compound and Daptomycin would necessitate the following standard antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). For Daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L.

  • Serial Dilution: The antibiotics (this compound and Daptomycin) are serially diluted in the supplemented CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • MIC Plate Subculture: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from all wells of the MIC plate that show no visible growth.

  • Plating: The aliquots are plated onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram illustrates the general workflow for determining the MIC and MBC of an antibiotic.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Bacterial_Culture Bacterial Culture Standardize_Inoculum Standardize Inoculum (0.5 McFarland) Bacterial_Culture->Standardize_Inoculum Inoculation Inoculate Microplate Standardize_Inoculum->Inoculation Antibiotic_Stock Antibiotic Stock Solutions Serial_Dilution Serial Dilution of Antibiotics in Broth Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubate (16-20h) Inoculation->Incubation_MIC Read_MIC Read MIC Incubation_MIC->Read_MIC Subculture Subculture from Clear MIC Wells Read_MIC->Subculture Incubation_MBC Incubate Agar Plates (18-24h) Subculture->Incubation_MBC Count_Colonies Count Colonies Incubation_MBC->Count_Colonies Determine_MBC Determine MBC Count_Colonies->Determine_MBC

Caption: Workflow for MIC and MBC determination.

Daptomycin's Mechanism of Action

This diagram outlines the key steps in Daptomycin's bactericidal action.

G Daptomycin_Ca Daptomycin + Ca2+ Membrane_Binding Binding to Bacterial Cell Membrane (PG-rich) Daptomycin_Ca->Membrane_Binding Oligomerization Oligomerization & Membrane Insertion Membrane_Binding->Oligomerization Ion_Channel Ion Channel Formation/ Membrane Disruption Oligomerization->Ion_Channel Depolarization Rapid Membrane Depolarization Ion_Channel->Depolarization Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

References

The Enigmatic Anthelmintic: Evaluating Destomycin B in the Landscape of Established Helminth Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the ongoing quest for novel and more effective anthelmintic agents, the evaluation of lesser-known compounds alongside established therapies is crucial for advancing parasitology and drug development. This guide provides a comparative overview of the antibiotic Destomycin B and its potential as an anthelmintic, juxtaposed with the well-documented efficacy and mechanisms of action of widely used anthelmintics such as albendazole, ivermectin, and praziquantel (B144689).

A Note on a Significant Data Gap: While historical research suggests that this compound possesses anthelmintic properties, a comprehensive body of modern, quantitative, and comparative data remains elusive in publicly accessible scientific literature. This analysis, therefore, highlights the existing knowledge on this compound while providing a detailed benchmark against established anthelmintics, underscoring the critical need for further research to fully elucidate the potential of this compound.

This compound: An Antibiotic with Anthelmintic Potential

This compound is an aminoglycoside antibiotic with reported anthelmintic activity.[1][2] Early studies have indicated its potential in veterinary applications, particularly against nematode infections. However, specific details regarding its spectrum of activity, potency (such as ED₅₀ or LD₅₀ values against various helminth species), and mechanism of action are not well-documented in recent literature. This lack of data prevents a direct quantitative comparison with established anthelmintic drugs.

Established Anthelmintics: A Benchmark for Efficacy

The following sections detail the efficacy, experimental protocols, and mechanisms of action for three major classes of established anthelmintic drugs: benzimidazoles (represented by albendazole), macrocyclic lactones (represented by ivermectin), and isoquinolones (represented by praziquantel).

Albendazole: The Broad-Spectrum Benzimidazole

Albendazole is a widely used broad-spectrum anthelmintic effective against a range of nematodes and cestodes.[3][4][5]

Table 1: Efficacy of Albendazole Against Various Helminths

Helminth SpeciesHostDosageEfficacy (Cure Rate %)Efficacy (Egg Reduction Rate %)Reference
Ascaris lumbricoidesHuman400 mg single dose91.3%95.54%[6]
Trichuris trichiuraHuman400 mg single dose50.8%< 80%[6]
HookwormsHuman400 mg single dose78.32%93.44%[6]
Strongyloides stercoralisHuman400 mg daily for 3 days100% (at higher doses)N/A (larval detection)[7]
NeuroangiostrongyliasisHumanMonotherapy100%N/A[8]

Experimental Protocol: In Vitro Anthelmintic Assay (Earthworm Model)

A common and accessible method for preliminary anthelmintic screening involves the use of adult Indian earthworms (Pheritima posthuma).[9]

  • Preparation of Test Solutions: Ethanolic extracts of a test compound and a standard drug (e.g., albendazole) are prepared at various concentrations (e.g., 25, 50, 100 mg/ml) using normal saline as a diluent. Normal saline alone serves as the negative control.

  • Experimental Setup: Adult earthworms of similar size are placed in Petri dishes containing the different concentrations of the test and standard solutions.

  • Data Collection: The time taken for paralysis (cessation of movement except when shaken) and death (no movement upon vigorous shaking and when dipped in warm water) is recorded.

  • Analysis: The anthelmintic activity is determined by comparing the time to paralysis and death of the test groups with the standard and control groups.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis TestCompound Test Compound Exposure Expose Earthworms (Pheritima posthuma) TestCompound->Exposure StandardDrug Standard Drug (e.g., Albendazole) StandardDrug->Exposure NegativeControl Negative Control (Normal Saline) NegativeControl->Exposure RecordTime Record Time to Paralysis & Death Exposure->RecordTime CompareResults Compare with Standard & Control RecordTime->CompareResults

In Vitro Anthelmintic Assay Workflow

Mechanism of Action: Microtubule Disruption

Benzimidazoles, including albendazole, exert their anthelmintic effect by binding to β-tubulin, a key protein component of microtubules in helminth cells.[10] This binding inhibits the polymerization of tubulin into microtubules, disrupting essential cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately leading to the parasite's death.

albendazole_moa Albendazole Albendazole BetaTubulin β-tubulin Albendazole->BetaTubulin Binds to MicrotubulePolymerization Microtubule Polymerization BetaTubulin->MicrotubulePolymerization Inhibits CellularFunctions Essential Cellular Functions (e.g., Glucose Uptake, Cell Division) MicrotubulePolymerization->CellularFunctions Disrupts ParasiteDeath Parasite Death CellularFunctions->ParasiteDeath Leads to

Mechanism of Action of Albendazole

Ivermectin: A Potent Macrocyclic Lactone

Ivermectin is a broad-spectrum antiparasitic agent widely used against nematodes and arthropods.[11][12]

Table 2: Efficacy of Ivermectin Against Various Helminths

Helminth SpeciesHostDosageEfficacy (% Reduction)Reference
Ostertagia ostertagi (all stages)Cattle100 µg/kg (oral) or 100-200 µg/kg (subcutaneous)> 99%[12]
Trichostrongylus axei (adult)Cattle100 µg/kg (oral) or 100-200 µg/kg (subcutaneous)> 99%[12]
Cooperia oncophora (adult & inhibited larvae)Cattle100 µg/kg (oral) or 200 µg/kg (subcutaneous)> 98.6%[12]
Nematodirus helvetianus (adult)Cattle200 µg/kg (subcutaneous)82.3%[12]
DemodicosisHuman200 µg/kg/week75% clinical remission[13]

Experimental Protocol: In Vivo Efficacy Study in Cattle

  • Animal Selection and Infection: Naturally infected cattle with gastrointestinal nematodes are selected. Fecal egg counts are performed to confirm infection.

  • Treatment Groups: Animals are randomly allocated to different treatment groups: a control group (untreated), and groups receiving ivermectin orally or subcutaneously at specified doses.

  • Post-mortem Worm Counts: After a designated period, animals are euthanized, and their gastrointestinal tracts are examined to recover and count adult and larval stages of different nematode species.

  • Efficacy Calculation: The percentage reduction in worm burden for each species is calculated by comparing the mean worm counts of the treated groups with the control group.

invivo_workflow cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis InfectedCattle Naturally Infected Cattle GroupAllocation Random Group Allocation InfectedCattle->GroupAllocation Control Control Group (Untreated) GroupAllocation->Control OralIvermectin Oral Ivermectin GroupAllocation->OralIvermectin SubcutaneousIvermectin Subcutaneous Ivermectin GroupAllocation->SubcutaneousIvermectin WormCount Post-mortem Worm Counts Control->WormCount OralIvermectin->WormCount SubcutaneousIvermectin->WormCount EfficacyCalc Calculate % Worm Reduction WormCount->EfficacyCalc

In Vivo Anthelmintic Efficacy Workflow

Mechanism of Action: Glutamate-Gated Chloride Channel Modulation

Ivermectin's primary mode of action is the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[11][14] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis and death of the parasite.

ivermectin_moa Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channels Ivermectin->GluCl Potentiates ChlorideInflux Increased Chloride Ion Influx GluCl->ChlorideInflux Causes Hyperpolarization Hyperpolarization of Nerve/Muscle Cells ChlorideInflux->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis ParasiteDeath Parasite Death Paralysis->ParasiteDeath

Mechanism of Action of Ivermectin

Praziquantel: The Trematode and Cestode Specialist

Praziquantel is the drug of choice for the treatment of schistosomiasis and other trematode and cestode infections.[3][15]

Table 3: Efficacy of Praziquantel Against Schistosomes

Helminth SpeciesHostDosageEfficacy (Cure Rate %)Efficacy (Egg Reduction Rate %)Reference
Schistosoma haematobiumHuman40 mg/kg single dose38.5% - 60%93.5% - 96%[16]
Schistosoma mansoniHuman40 mg/kg single dose13.0% - 27.6%64.9% - 87.5%[16]
Schistosoma mansoniHuman40 mg/kg single doseN/A93.4%[17]
Schistosoma haematobiumHuman40 mg/kg single doseN/A97.7%[17]
Schistosoma japonicumHuman40 mg/kg single doseN/A90.0%[17]

Experimental Protocol: In Vivo Efficacy in Schistosoma mansoni Infected Mice

  • Infection of Mice: Laboratory mice are infected with a defined number of S. mansoni cercariae.

  • Treatment: Several weeks post-infection, to allow for worm maturation, mice are treated with different brands or formulations of praziquantel. An untreated infected group serves as a control.[18]

  • Worm Recovery: At a set time point after treatment, mice are sacrificed, and adult worms are recovered from the mesenteric veins and liver by perfusion.

  • Efficacy Assessment: The number of worms in the treated groups is compared to the control group to calculate the percentage of worm reduction.

praziquantel_workflow cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Mice Laboratory Mice Infection Infection with S. mansoni cercariae Mice->Infection Control Control Group (Untreated) Infection->Control PZQ_Treatment Praziquantel Treatment Infection->PZQ_Treatment WormRecovery Worm Recovery (Perfusion) Control->WormRecovery PZQ_Treatment->WormRecovery Efficacy Calculate % Worm Reduction WormRecovery->Efficacy

In Vivo Praziquantel Efficacy Workflow

Mechanism of Action: Calcium Ion Influx and Tegument Disruption

Praziquantel's anthelmintic effect is mediated by a rapid and sustained influx of calcium ions into the parasite's cells.[14] This influx is thought to be mediated by the parasite's transient receptor potential (TRP) ion channels. The disruption of calcium homeostasis leads to spastic paralysis of the worm's musculature and damage to the tegument (the outer covering of the worm), exposing it to the host's immune system.

praziquantel_moa Praziquantel Praziquantel TRP_Channels Parasite TRP Ion Channels Praziquantel->TRP_Channels Acts on CalciumInflux Rapid Influx of Calcium Ions TRP_Channels->CalciumInflux Mediates SpasticParalysis Spastic Muscular Paralysis CalciumInflux->SpasticParalysis TegumentDamage Tegument Damage CalciumInflux->TegumentDamage ParasiteDeath Parasite Expulsion & Death SpasticParalysis->ParasiteDeath TegumentDamage->ParasiteDeath

Mechanism of Action of Praziquantel

Conclusion and Future Directions

While this compound has been identified as having anthelmintic properties, the lack of robust, comparative efficacy data and a defined mechanism of action makes it difficult to position it relative to the well-established and highly effective anthelmintics currently in use. This guide serves to highlight this critical knowledge gap and to provide a comprehensive baseline of the performance of standard-of-care drugs. Future research should focus on:

  • In vitro and in vivo efficacy studies of this compound against a broad range of relevant helminth species.

  • Quantitative analysis to determine key parameters such as ED₅₀ and selectivity indices.

  • Mechanistic studies to elucidate the biochemical pathways and molecular targets of this compound in helminths.

Such data are essential for determining the true potential of this compound as a viable candidate for further development in the field of anthelmintic therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Destomycin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Before handling Destomycin B waste, ensure the appropriate personal protective equipment is worn.

PPE CategoryItem
Hand Protection Protective gloves
Eye/Face Protection Safety goggles with side-shields
Skin and Body Protection Impervious clothing
Respiratory Protection Suitable respirator

Disposal Procedures

The primary objective when disposing of this compound is to render it non-recoverable and to ensure it does not contaminate soil or water. The following steps outline the recommended disposal process:

  • Review Institutional Policies : Before proceeding, consult your institution's specific guidelines for chemical and pharmaceutical waste disposal. These protocols are designed to comply with local, state, and federal regulations.

  • Consolidation and Labeling :

    • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management plan.

    • Collect all waste this compound, including expired product, unused solutions, and contaminated materials (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled container.

    • The label should include "this compound Waste," the concentration (if in solution), and the date of accumulation.

  • Disposal as Pharmaceutical Waste :

    • This compound waste should be segregated for disposal as pharmaceutical waste.

    • Engage a certified hazardous waste disposal contractor for pickup and final disposal. These contractors are equipped to handle and incinerate pharmaceutical waste in a compliant manner.

  • Alternative Disposal Method (for small quantities, if permitted) :

    • For very small quantities, and only if permitted by your institution and local regulations, the following method can be used. This method is adapted from FDA guidelines for the disposal of non-flush list medicines.[1][2]

      • Remove the this compound from its original container.

      • Mix it with an undesirable substance, such as used coffee grounds or kitty litter.[1]

      • Place the mixture in a sealed bag or container to prevent leakage.[1][2]

Spill and Exposure Procedures

In the event of a spill or exposure, follow these steps:

  • Spills :

    • Use full personal protective equipment.

    • Avoid breathing vapors, mist, dust, or gas.

    • Ensure adequate ventilation.

    • Absorb solutions with a liquid-binding material like diatomite.

    • Decontaminate surfaces by scrubbing with alcohol.

    • Dispose of contaminated material according to the procedures outlined in this guide.

  • Exposure :

    • If on Skin : Wash with plenty of soap and water.

    • If Inhaled : Move to fresh air and keep at rest in a comfortable breathing position.

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.

    • If Swallowed : Rinse mouth.

Disposal Workflow

G A Start: this compound Waste Generated B Review Institutional Waste Disposal Policies A->B C Segregate this compound Waste B->C D Is Chemical Inactivation Protocol Available and Validated? C->D E Follow Inactivation Protocol D->E Yes F Collect in a Labeled, Sealed Container D->F No E->F G Store in Designated Waste Accumulation Area F->G H Arrange for Pickup by Certified Hazardous Waste Contractor G->H I Final Disposal (e.g., Incineration) H->I J End I->J

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Destomycin B

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Destomycin B is an antibiotic that is active against fungi and also possesses anthelmintic properties[1]. Due to its biological activity, it should be handled with care in a controlled laboratory environment to minimize exposure. The following Personal Protective Equipment (PPE) is recommended for handling this compound, based on general guidelines for hazardous drugs.[2][3][4]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Use Guidelines
Hand Protection Nitrile or other chemical-resistant glovesDouble gloving is recommended. Change gloves frequently, especially if contaminated.[2][4]
Body Protection Disposable lab coat or gownShould be long-sleeved with tight-fitting cuffs and close in the back.[2][3][4] Must be disposed of as hazardous waste after use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.[4][5]
Face Protection Face shieldRecommended in addition to safety glasses/goggles, especially when there is a risk of splashing or aerosol generation.[4]
Respiratory Protection NIOSH-approved respiratorUse a fit-tested N95 or higher-level respirator, particularly when handling the compound as a powder or when aerosolization is possible. Work should be conducted in a certified chemical fume hood.[4]

Operational Plan: Step-by-Step Handling Procedures

Strict operational procedures must be followed to minimize exposure and ensure a safe working environment.

Preparation
  • Designated Area: Designate a specific area within a certified chemical fume hood for handling this compound to contain any potential spills.[4]

  • PPE Donning: Before handling, ensure all required PPE is correctly donned.[4]

  • Spill Kit: Ensure a spill kit is readily available.

Handling the Compound
  • Powder Form: When working with a powdered form, exercise extreme caution to avoid generating dust.[4][6]

  • Solutions: When preparing solutions, add the solvent to the solid slowly to prevent splashing.[4]

  • General Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

Storage
  • Keep the container tightly closed in a dry and well-ventilated place.

  • For long-term storage, consult the manufacturer's recommendations, which may include storing in a freezer.

Disposal Plan: Step-by-Step Guide

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.[4][7]

  • Waste Segregation: All disposable PPE (gloves, gowns, etc.), and any materials used for cleaning up spills (e.g., absorbent pads) must be collected in a designated, clearly labeled hazardous waste container.[4][7]

  • Liquid Waste: All liquid waste containing this compound must be collected in a sealed, labeled, and chemical-resistant container. Under no circumstances should this waste be poured down the drain.[4]

  • Solid Waste: Unused or expired solid this compound should be disposed of as pharmaceutical waste. Do not mix with other chemical waste unless explicitly permitted by your institution's waste management plan.[7]

  • Contractor Disposal: Engage a certified hazardous waste disposal contractor for pickup and final disposal via high-temperature incineration.[7][8]

Alternative Disposal for Small Quantities (if permitted)

For very small quantities, and only if permitted by institutional and local regulations, the following method adapted from FDA guidelines can be used[7][9]:

  • Remove the this compound from its original container.

  • Mix it with an undesirable substance such as dirt, cat litter, or used coffee grounds.[9]

  • Place the mixture in a sealed plastic bag.

  • Dispose of the container in the trash.[9]

Experimental Protocols

Decontamination and Spill Management

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and contamination.

1. Immediate Response:

  • Alert others in the area.
  • Evacuate the immediate area if the spill is large or aerosolization has occurred.
  • If there is personal contact, rinse the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[10]

2. Spill Cleanup Procedure:

  • Don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
  • Contain the spill using absorbent pads from a spill kit.
  • For liquid spills: Gently cover the spill with absorbent material.
  • For solid spills: Carefully cover the spill with damp absorbent material to avoid raising dust.
  • Clean the area with a suitable decontaminating solution (see below).
  • Collect all contaminated materials in a designated hazardous waste container.
  • Decontaminate all surfaces and equipment involved in the cleanup.

3. Decontamination Solutions:

  • A 1:10 dilution of household bleach (sodium hypochlorite (B82951) solution) can be effective for decontaminating surfaces.[11][12] Allow for a sufficient contact time (e.g., 10-30 minutes) before wiping clean with a cloth dampened with water.[12][13]
  • For equipment, scrubbing with alcohol may be an effective decontamination method.[5]

Diagrams

Handling_and_Disposal_Workflow Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Management prep1 Don Appropriate PPE prep2 Prepare Designated Workspace in Fume Hood prep1->prep2 prep3 Ensure Spill Kit is Accessible prep2->prep3 handling1 Weigh/Handle Solid in Fume Hood prep3->handling1 handling2 Prepare Solution (if applicable) handling1->handling2 disp1 Segregate Contaminated Waste handling1->disp1 handling2->disp1 disp2 Collect in Labeled Hazardous Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 spill1 Evacuate and Alert Others spill2 Don PPE spill1->spill2 spill3 Contain and Clean Spill spill2->spill3 spill4 Decontaminate Area spill3->spill4 spill4->disp1

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.